6-Methoxy-7-nitro-1-indanone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-7-nitro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-15-8-5-3-6-2-4-7(12)9(6)10(8)11(13)14/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEWECISSPCJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCC2=O)C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472847 | |
| Record name | 6-Methoxy-7-nitro-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196597-96-3 | |
| Record name | 6-Methoxy-7-nitro-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-Boc-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Methoxy-7-nitro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 6-methoxy-7-nitro-1-indanone, a valuable building block in medicinal chemistry and drug discovery. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate a thorough understanding of the synthesis process.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the precursor molecule, 6-methoxy-1-indanone, via an intramolecular Friedel-Crafts acylation. The second step is the regioselective nitration of this intermediate to yield the final product.
In-Depth Technical Guide: Physicochemical Properties of 6-Methoxy-7-nitro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-7-nitro-1-indanone is a substituted indanone derivative. The indanone scaffold is a core structural motif found in various biologically active compounds and natural products. The presence of both a methoxy and a nitro group on the aromatic ring of the indanone core suggests the potential for unique chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis, to support further research and development efforts.
Physicochemical Properties
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-Methoxy-7-nitro-2,3-dihydro-1H-inden-1-one | [1] |
| Synonyms | 6-Methoxy-7-nitroindan-1-one | [1] |
| CAS Number | 196597-96-3 | [][3] |
| Molecular Formula | C₁₀H₉NO₄ | [][3] |
| Molecular Weight | 207.18 g/mol | [][3] |
| Appearance | Solid | [3] |
| Melting Point | 157-161 °C | [3] |
| Boiling Point | 397.7 °C (Predicted) | [] |
| Solubility | Data not available. Predicted to be soluble in polar organic solvents like DMSO and DMF. | |
| pKa | Data not available. |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a plausible synthetic route can be devised based on established methods for the synthesis of related indanone derivatives. The most common and effective method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process starting from 3-(4-methoxyphenyl)propanoic acid. The first step involves the nitration of the aromatic ring, followed by an intramolecular Friedel-Crafts acylation to form the indanone ring.
Step 1: Nitration of 3-(4-methoxyphenyl)propanoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(4-methoxyphenyl)propanoic acid (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Nitrating Agent Addition: Slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1:1 v/v) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring. The precipitated solid, 3-(4-methoxy-3-nitrophenyl)propanoic acid, is then collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Acid Chloride Formation: To a solution of 3-(4-methoxy-3-nitrophenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (2-3 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature until the evolution of gas ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude acid chloride.
-
Cyclization: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C. Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1-1.5 equivalents), portion-wise.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature and monitor its progress by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent such as ethanol.
Analytical Characterization
The synthesized this compound should be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the two methylene groups of the indanone ring system. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The spectrum should display signals for all ten carbon atoms, including the carbonyl carbon of the ketone, the aromatic carbons, the methoxy carbon, and the two aliphatic carbons.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.18 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone (around 1700-1720 cm⁻¹), the nitro group (NO₂) (asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively), and the C-O stretching of the methoxy group.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. However, the broader class of indanone derivatives has been investigated for various pharmacological activities. For instance, certain indanone derivatives have shown potential as anticancer and neuroprotective agents.[4][5] The presence of a nitro group, a common pharmacophore in medicinal chemistry, may confer cytotoxic or other biological activities. For example, some nitro-containing compounds have been shown to exert anticancer effects.[6][7]
Given the lack of specific data for this compound, a hypothetical workflow for its initial biological screening is presented below. This workflow outlines a general approach to investigate its potential anticancer properties.
References
- 1. pschemicals.com [pschemicals.com]
- 3. 6-甲氧基-7-硝基-1-茚酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onlinejbs.com [onlinejbs.com]
- 7. Antioral Cancer Effects by the Nitrated [6,6,6]Tricycles Compound (SK1) In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Methoxy-7-nitro-1-indanone
For Immediate Release
This technical guide provides a comprehensive overview of the structure elucidation of 6-Methoxy-7-nitro-1-indanone, a substituted indanone derivative of interest to researchers and professionals in the fields of organic synthesis and drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents a proposed synthetic pathway and predicted spectroscopic data to serve as a robust framework for its synthesis and characterization.
Molecular Identity
This compound possesses the molecular formula C₁₀H₉NO₄ and a molecular weight of 207.18 g/mol .[1] Its structure consists of a bicyclic indanone core, featuring a methoxy group at the 6-position and a nitro group at the 7-position of the aromatic ring. The systematic IUPAC name for this compound is 6-methoxy-7-nitro-2,3-dihydro-1H-inden-1-one.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 196597-96-3 | [1] |
| Molecular Formula | C₁₀H₉NO₄ | [1] |
| Molecular Weight | 207.18 g/mol | [1] |
| Melting Point | 157-161 °C | [1] |
Proposed Synthesis
A plausible and efficient synthetic route to this compound involves the electrophilic nitration of the commercially available precursor, 6-methoxy-1-indanone. The methoxy group at the 6-position is an ortho-, para-directing group. However, due to steric hindrance from the adjacent indanone ring, nitration is expected to occur preferentially at the 7-position.
References
6-Methoxy-7-nitro-1-indanone molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-7-nitro-1-indanone is a substituted indanone, a class of compounds recognized for its versatile biological activities. This technical guide provides a comprehensive overview of its chemical properties, including its molecular weight and formula. While specific experimental protocols for its synthesis and detailed signaling pathway interactions are not extensively documented in publicly available literature, this document outlines general synthetic strategies for indanones and discusses the known biological significance of the indanone scaffold, providing a foundational understanding for researchers in drug discovery and development.
Core Molecular Data
The fundamental chemical properties of this compound are summarized below. This data is essential for any experimental design and analysis involving this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₄ | [] |
| Molecular Weight | 207.18 g/mol | [] |
| CAS Number | 196597-96-3 | |
| Physical Form | Solid | |
| Melting Point | 157-161 °C |
Synthesis Strategies for Indanones
A general workflow for such a synthesis is conceptualized below. Researchers can adapt this general methodology for the specific synthesis of this compound, likely starting from a correspondingly substituted phenylpropionic acid.
Other synthetic routes to the indanone scaffold include the Nazarov cyclization.[2][4][5] The selection of the specific synthetic strategy would depend on the availability of starting materials and the desired substitution pattern on the indanone core.
Potential Biological Significance and Research Applications
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[6] Derivatives of indanone have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and neuroprotective effects.[2][6][7]
Given the established biological importance of the indanone framework, this compound is considered a useful research chemical.[] While specific studies on its biological activity and mechanism of action are not widely published, its structural features suggest potential areas of investigation. The methoxy and nitro groups can significantly influence the electronic and steric properties of the molecule, potentially modulating its interaction with biological targets.
The logical relationship for investigating the potential of a novel indanone derivative like this compound in a drug discovery context is illustrated in the following diagram.
Conclusion
This compound is a chemical compound with a well-defined molecular formula and weight. While detailed experimental protocols and specific biological pathway information are currently limited in the public domain, the rich chemistry and diverse biological activities of the indanone class of molecules make this compound a person of interest for further research. The general synthetic strategies and the logical framework for biological evaluation presented in this guide offer a starting point for scientists and researchers to explore the potential of this compound in various fields of drug discovery and chemical biology.
References
An In-depth Technical Guide to 6-Methoxy-7-nitro-1-indanone: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 6-Methoxy-7-nitro-1-indanone. It details the initial synthesis of this compound as a key intermediate in the development of potent antagonists for Platelet-Activating Factor (PAF). This document includes a detailed experimental protocol for its preparation via the nitration of 6-methoxy-1-indanone, a summary of its physicochemical properties, and a discussion of its significance within the broader context of indanone chemistry in medicinal chemistry.
Introduction
This compound is a substituted indanone that has primarily served as a crucial intermediate in the synthesis of pharmacologically active molecules. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of methoxy and nitro functional groups to this core structure modulates its electronic properties and provides handles for further chemical transformations, making it a versatile building block in drug discovery. This guide will delve into the origins of this compound, its synthesis, and its established chemical data.
Discovery and Historical Context
The discovery of this compound is rooted in the quest for potent and selective antagonists of Platelet-Activating Factor (PAF). PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. In the mid-1990s, extensive research was focused on developing PAF antagonists for the potential treatment of various inflammatory and cardiovascular diseases.
The first documented synthesis of this compound appears in a 1996 publication in the Journal of Medicinal Chemistry by Kuo and colleagues. This research focused on the development of a series of potent PAF antagonists. This compound was synthesized as a key intermediate to introduce a nitro group at the 7-position of the indanone core, which was subsequently reduced to an amino group for the elaboration of the final antagonist molecules. This work highlighted the strategic importance of this nitro-indanone derivative in the synthetic pathway to novel therapeutic agents.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₄ | [] |
| Molecular Weight | 207.18 g/mol | [] |
| CAS Number | 196597-96-3 | [] |
| Melting Point | 157-161 °C | |
| Appearance | Solid |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through the electrophilic nitration of 6-methoxy-1-indanone. The methoxy group at the 6-position is an ortho-, para-directing group, while the carbonyl group is a meta-directing group. The regioselectivity of the nitration is a critical aspect of the synthesis.
General Synthetic Scheme
The synthesis involves the treatment of 6-methoxy-1-indanone with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.
Detailed Experimental Protocol (Adapted from general nitration procedures)
Materials:
-
6-Methoxy-1-indanone
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-methoxy-1-indanone (1.0 eq) in dichloromethane. Cool the flask to 0 °C using an ice bath.
-
Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.1 eq) while maintaining the temperature at 0 °C.
-
Nitration: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 6-methoxy-1-indanone over a period of 30-60 minutes, ensuring the reaction temperature is maintained between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.
Logical Relationship in Synthesis
The synthesis of this compound is a critical step in a multi-step synthesis of more complex molecules, such as PAF antagonists. The logical flow of this process involves the initial functionalization of a readily available starting material, followed by the introduction of the nitro group, which then serves as a precursor for an amine.
Conclusion
This compound, first reported in 1996 as an intermediate in the synthesis of PAF antagonists, represents a valuable building block in medicinal chemistry. Its preparation via the nitration of 6-methoxy-1-indanone is a straightforward yet crucial transformation that enables the introduction of a nitrogen-containing functional group at a specific position on the indanone core. The physicochemical properties of this compound are well-defined, and its utility in the synthesis of complex, biologically active molecules underscores its importance for researchers and scientists in the field of drug development. This guide provides the essential historical context and practical synthetic details to facilitate its use in further research endeavors.
References
An In-depth Technical Guide to the Chemical Structure and Bonding of 6-Methoxy-7-nitro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and bonding of 6-Methoxy-7-nitro-1-indanone, a substituted indanone derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established data for the precursor, 6-Methoxy-1-indanone, with well-established principles of organic chemistry to present a thorough analysis.
Chemical Structure and Properties
This compound is an aromatic organic compound with the chemical formula C₁₀H₉NO₄ and a molecular weight of 207.18 g/mol .[] Its structure consists of an indanone core, which is a bicyclic structure composed of a benzene ring fused to a five-membered ring containing a ketone group. The benzene ring is substituted with a methoxy group (-OCH₃) at position 6 and a nitro group (-NO₂) at position 7.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 196597-96-3 | [] |
| Molecular Formula | C₁₀H₉NO₄ | [] |
| Molecular Weight | 207.18 g/mol | [] |
| Melting Point | 157-161 °C | |
| Appearance | Solid | |
| SMILES String | COc1ccc2CCC(=O)c2c1--INVALID-LINK--=O | |
| InChI Key | VJEWECISSPCJAV-UHFFFAOYSA-N |
Bonding and Molecular Geometry
A detailed understanding of the bonding and molecular geometry of this compound is crucial for predicting its reactivity and biological interactions. While specific crystallographic data for this molecule is not publicly available, we can infer its structural characteristics based on the known structure of related compounds and the electronic effects of its substituents.
The indanone core is largely planar. The benzene ring is aromatic, with delocalized π-electrons across the six carbon atoms. The five-membered ring is puckered to accommodate the sp³-hybridized carbon atoms. The methoxy group at position 6 is an electron-donating group, which influences the electron density of the aromatic ring. The nitro group at position 7 is a strong electron-withdrawing group. The interplay of these two groups significantly affects the electronic properties and reactivity of the molecule.
Due to the lack of experimental crystallographic data for this compound, a table of bond lengths and angles cannot be provided.
Synthesis
A plausible and detailed experimental protocol for the synthesis of this compound can be derived from the nitration of its precursor, 6-Methoxy-1-indanone. The following protocol is based on standard procedures for the nitration of activated aromatic compounds.[2][3][4]
Experimental Protocol: Synthesis of this compound
Materials:
-
6-Methoxy-1-indanone
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling the mixture in an ice bath.
-
Reaction Setup: Dissolve 6-Methoxy-1-indanone in dichloromethane in a separate flask and cool the solution in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 6-Methoxy-1-indanone while maintaining the temperature below 5 °C with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Synthesis workflow for this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Experimental NMR Data for 6-Methoxy-1-indanone
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent | Reference(s) |
| ¹H NMR | 7.65 | d | CDCl₃ | [5] |
| 6.85 | dd | CDCl₃ | [5] | |
| 6.75 | d | CDCl₃ | [5] | |
| 3.85 | s | CDCl₃ | [5] | |
| 2.95 | t | CDCl₃ | [5] | |
| 2.65 | t | CDCl₃ | [5] | |
| ¹³C NMR | 205.5 | s | CDCl₃ | [6] |
| 160.0 | s | CDCl₃ | [6] | |
| 155.0 | s | CDCl₃ | [6] | |
| 132.0 | s | CDCl₃ | [6] | |
| 125.0 | d | CDCl₃ | [6] | |
| 115.0 | d | CDCl₃ | [6] | |
| 108.0 | d | CDCl₃ | [6] | |
| 55.5 | q | CDCl₃ | [6] | |
| 36.5 | t | CDCl₃ | [6] | |
| 25.5 | t | CDCl₃ | [6] |
Predicted NMR Spectral Changes for this compound:
-
¹H NMR: The introduction of the electron-withdrawing nitro group at position 7 will cause a downfield shift (to a higher ppm value) for the adjacent aromatic proton at position 5. The singlet for the methoxy protons should remain relatively unchanged.
-
¹³C NMR: The carbon atom attached to the nitro group (C7) will experience a significant downfield shift. The other aromatic carbon signals will also be affected, with C6 and C5 showing noticeable shifts.
Infrared (IR) Spectroscopy
Table 3: Experimental IR Data for 6-Methoxy-1-indanone
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| ~3000 | Medium | Aromatic C-H stretch | [7] |
| ~2900 | Medium | Aliphatic C-H stretch | [7] |
| ~1700 | Strong | C=O stretch (ketone) | [7] |
| ~1600, ~1480 | Medium | Aromatic C=C stretch | [7] |
| ~1250 | Strong | C-O stretch (methoxy) | [7] |
Predicted IR Spectral Changes for this compound:
-
The most significant additions to the IR spectrum will be two strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro group (-NO₂), typically found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C=O stretching frequency may also shift slightly due to the electronic influence of the nitro group.
Mass Spectrometry (MS)
-
Predicted Mass Spectrum: The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 207. Fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da), the methoxy group (-OCH₃, 31 Da), and carbon monoxide (-CO, 28 Da) from the indanone core.
Logical Relationships in Spectroscopic Analysis
The process of elucidating the structure of this compound from its spectroscopic data involves a logical workflow.
Caption: Logical workflow for spectroscopic analysis.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and bonding of this compound. While a lack of direct experimental data for this specific molecule necessitates a predictive approach based on its precursor and established chemical principles, the information presented herein offers a solid foundation for researchers and scientists. The provided synthesis protocol and predicted spectroscopic data serve as a valuable resource for the preparation and characterization of this compound, facilitating further investigation into its potential applications in drug development and other scientific fields. Future experimental studies are warranted to confirm the predicted properties and to fully elucidate the chemical and biological profile of this compound.
References
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. stmarys-ca.edu [stmarys-ca.edu]
- 4. Nitration - Wikipedia [en.wikipedia.org]
- 5. 6-Methoxy-1H-indanone(13623-25-1) 1H NMR [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 6-Methoxy-1H-indanone(13623-25-1) IR Spectrum [chemicalbook.com]
An In-depth Technical Guide on the Theoretical Properties of 6-Methoxy-7-nitro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-7-nitro-1-indanone is a substituted indanone derivative of significant interest in medicinal chemistry and organic synthesis. The indanone scaffold is a privileged structure found in numerous biologically active molecules.[1][2][3] The presence of a methoxy group, an electron-donating entity, and a nitro group, a strong electron-withdrawing group, on the aromatic ring imparts unique electronic properties and reactivity to the molecule.[1] This guide provides a comprehensive overview of the known theoretical and physical properties of this compound, potential synthetic pathways, and inferred biological significance based on the activities of structurally related compounds.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below, providing a baseline for its handling, characterization, and application in a research setting.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₄ | [4][5][6][] |
| Molecular Weight | 207.18 g/mol | [4][5][] |
| CAS Number | 196597-96-3 | [5][6] |
| Melting Point | 157-161 °C | [4][5] |
| Boiling Point (Predicted) | 397.7 °C at 760 mmHg | [] |
| Density (Predicted) | 1.373 g/cm³ | [] |
| Appearance | Solid | [5] |
| Purity | ≥95% - 97% (as commercially available) | [5][6] |
| InChI Key | VJEWECISSPCJAV-UHFFFAOYSA-N | [5][] |
| SMILES String | COc1ccc2CCC(=O)c2c1--INVALID-LINK--=O | [5] |
Synthesis and Experimental Protocols
Hypothetical Synthesis Protocol: Intramolecular Friedel-Crafts Acylation
This protocol is inferred from standard syntheses of related 1-indanone derivatives.
-
Starting Material: 3-(3-Methoxy-2-nitrophenyl)propanoic acid.
-
Activation: The carboxylic acid is converted to a more reactive acid chloride. This is typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or benzene at room temperature.
-
Cyclization (Friedel-Crafts Acylation): A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is added to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.[8] The mixture is then allowed to warm to room temperature and stirred until the reaction is complete.
-
Quenching and Workup: The reaction is carefully quenched by pouring it over ice and adding a strong acid (like HCl) to decompose the aluminum complexes.
-
Extraction: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The resulting crude solid is purified, typically by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture), to yield pure this compound.
Logical Workflow for Synthesis
Structural Significance and Potential Reactivity
The chemical behavior of this compound is dictated by its three key structural components: the indanone core, the methoxy group, and the nitro group.
References
- 1. This compound | 196597-96-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: [amp.chemicalbook.com]
- 5. This compound 97 196597-96-3 [sigmaaldrich.com]
- 6. chemshuttle.com [chemshuttle.com]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Potential Research Areas for 6-Methoxy-7-nitro-1-indanone: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-7-nitro-1-indanone is a substituted indanone, a class of compounds recognized for its diverse pharmacological activities. While this specific molecule is commercially available for research purposes, it remains a largely unexplored entity within the scientific literature. This technical guide aims to provide a comprehensive overview of potential research avenues for this compound, drawing parallels from the broader indanone family and considering the influence of its unique methoxy and nitro substitutions. This document outlines potential therapeutic applications, proposes detailed experimental protocols for its synthesis and biological evaluation, and presents hypothetical signaling pathways and workflows to guide future research endeavors.
Introduction: The Promise of the Indanone Scaffold
The indanone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2][3] Derivatives of 1-indanone have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer activities.[3][4] Notably, the indanone structure is a key feature in drugs targeting neurodegenerative diseases, such as Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[3]
The subject of this guide, this compound, possesses two key functional groups that are expected to significantly influence its biological profile. The methoxy group is a common substituent in many pharmaceuticals, often enhancing metabolic stability and receptor binding affinity.[1] Conversely, the nitro group, a strong electron-withdrawing moiety, can confer unique biological properties and also serve as a handle for further chemical modifications.[1] The combination of the established indanone scaffold with these functional groups makes this compound a compelling candidate for systematic investigation.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₄ | [] |
| Molecular Weight | 207.18 g/mol | [] |
| CAS Number | 196597-96-3 | [] |
| Appearance | Solid | [6] |
| Melting Point | 157-161 °C | [6] |
Proposed Synthesis Protocol
Hypothetical Synthesis of this compound
Reaction: Intramolecular Friedel-Crafts acylation of 3-(3-methoxy-2-nitrophenyl)propanoic acid.
Materials:
-
3-(3-methoxy-2-nitrophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Acid Chloride Formation: To a solution of 3-(3-methoxy-2-nitrophenyl)propanoic acid (1 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Friedel-Crafts Cyclization: In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.5 eq) in anhydrous DCM at 0 °C. To this suspension, add the freshly prepared acid chloride solution dropwise. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
Work-up: Quench the reaction by carefully pouring it onto a mixture of crushed ice and 1M HCl. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Potential Research Areas and Experimental Designs
Given the known biological activities of the indanone scaffold, several promising research avenues can be explored for this compound.
Anti-inflammatory Activity
Many indanone derivatives exhibit potent anti-inflammatory properties.[4] The anti-inflammatory potential of this compound can be investigated through a series of in vitro and in vivo studies.
Experimental Protocol: In Vitro Anti-inflammatory Assay
-
Cell Line: RAW 264.7 murine macrophages.
-
Stimulant: Lipopolysaccharide (LPS).
-
Assay:
-
Culture RAW 264.7 cells in 96-well plates.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the production of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant using ELISA kits.
-
Assess cell viability using an MTT assay to rule out cytotoxicity.
-
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of each cytokine.
Logical Workflow for Anti-inflammatory Investigation
Caption: Workflow for investigating the anti-inflammatory potential of this compound.
Anticancer Activity
The indanone scaffold is present in several compounds with demonstrated anticancer properties.[4] The cytotoxic effects of this compound could be evaluated against a panel of human cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)).
-
Assay:
-
Seed cancer cells in 96-well plates.
-
Treat the cells with a range of concentrations of this compound for 72 hours.
-
Determine cell viability using the sulforhodamine B (SRB) assay.
-
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
Potential Signaling Pathway for Anticancer Activity
Caption: Hypothetical signaling pathway for the anticancer effects of this compound.
Neuroprotective Activity
Given the precedent of indanone-based drugs for neurodegenerative diseases, investigating the neuroprotective potential of this compound is a logical step.
Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Neurotoxin: 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) peptides.
-
Assay:
-
Differentiate SH-SY5Y cells into a neuronal phenotype.
-
Pre-treat the cells with this compound for 24 hours.
-
Expose the cells to the neurotoxin (6-OHDA or Aβ) for another 24 hours.
-
Assess cell viability using the MTT assay.
-
Measure markers of oxidative stress (e.g., reactive oxygen species (ROS) levels) and apoptosis (e.g., caspase-3 activity).
-
-
Data Analysis: Determine the protective effect of the compound against neurotoxin-induced cell death.
Workflow for Neuroprotective Agent Development
Caption: A logical workflow for the development of a neuroprotective agent based on the indanone scaffold.
Future Directions and Conclusion
The research avenues proposed in this guide represent a starting point for the systematic evaluation of this compound. Positive results in any of these areas would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify key structural features for optimal activity and to reduce potential toxicity.
-
Target Identification and Validation: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.
-
In Vivo Efficacy and Safety Profiling: Comprehensive studies in relevant animal models to assess therapeutic efficacy, pharmacokinetics, and toxicology.
References
- 1. This compound | 196597-96-3 | Benchchem [benchchem.com]
- 2. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-Methoxy-7-nitro-1-indanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methoxy-7-nitro-1-indanone is a valuable intermediate in the synthesis of various biologically active molecules. The indanone scaffold is a common feature in many pharmaceutical compounds, and the introduction of a nitro group provides a versatile handle for further chemical transformations, such as reduction to an amine, which can then be used to build more complex structures. This document provides a detailed protocol for the synthesis of this compound from 6-methoxy-1-indanone via electrophilic aromatic substitution.
The reaction involves the nitration of the aromatic ring of 6-methoxy-1-indanone. The methoxy group at the 6-position is an activating, ortho-para directing group, while the carbonyl group at the 1-position is a deactivating, meta directing group. Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho and para to the methoxy group. In this case, the primary products expected are this compound and 6-methoxy-5-nitro-1-indanone. The protocol described aims to achieve the desired 7-nitro isomer, which may require careful control of reaction conditions and subsequent purification.
Materials and Reagents
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 6-Methoxy-1-indanone | 13623-25-1 | C₁₀H₁₀O₂ | 162.19 | 105-109 |
| This compound | 196597-96-3 | C₁₀H₉NO₄ | 207.18 | 157-161 |
| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | N/A |
| Nitric Acid (70%) | 7697-37-2 | HNO₃ | 63.01 | N/A |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | N/A |
| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃ | 84.01 | N/A |
| Brine (Saturated NaCl Solution) | N/A | NaCl | 58.44 | N/A |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | N/A |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | N/A |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | N/A |
Experimental Protocol
1. Reaction Setup:
-
In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-methoxy-1-indanone (1.0 g, 6.17 mmol) in concentrated sulfuric acid (10 mL) at 0 °C (ice-water bath). Stir the mixture until all the starting material has dissolved completely.
2. Nitration:
-
While maintaining the temperature at 0 °C, slowly add a pre-cooled mixture of concentrated sulfuric acid (2 mL) and concentrated nitric acid (0.43 mL, 6.17 mmol) dropwise to the reaction flask over a period of 15-20 minutes. The addition should be controlled to prevent a rise in temperature.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
3. Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice (approximately 50 g). This should be done slowly and with caution as the quenching process is exothermic.
-
A precipitate should form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral to pH paper.
4. Extraction and Drying:
-
Dissolve the crude solid in dichloromethane (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
The crude product, which may contain a mixture of isomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the desired this compound.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) may be employed to purify the product.
Expected Yield
The yield of the desired this compound can vary depending on the reaction conditions and purification efficiency. Based on similar nitration reactions of substituted aromatic ketones, a moderate to good yield can be expected.
| Product | Theoretical Yield (g) | Typical Experimental Yield Range (%) |
| This compound | 1.28 | 40 - 60 |
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.55 (d, J=8.8 Hz, 1H), 7.01 (d, J=8.8 Hz, 1H), 4.02 (s, 3H), 3.15 (t, J=6.0 Hz, 2H), 2.78 (t, J=6.0 Hz, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 204.1, 157.9, 142.3, 137.5, 131.8, 125.4, 112.9, 56.7, 36.4, 25.8.
-
Melting Point: 157-161 °C
-
Appearance: Pale yellow to yellow solid.
Visualizations
Reaction Scheme
Caption: Synthesis of this compound
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Application Note and Protocol: Regioselective Nitration of 6-Methoxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-nitro-6-methoxy-1-indanone, a potentially valuable intermediate in pharmaceutical and organic synthesis. The method involves the electrophilic aromatic substitution of 6-methoxy-1-indanone using a standard nitrating mixture of nitric acid and sulfuric acid under controlled temperature conditions. The regioselectivity of the reaction is directed by the activating effect of the methoxy group, favoring nitration at the position ortho to it.
Introduction
Aromatic nitro compounds are fundamental building blocks in the synthesis of a diverse array of organic molecules, including pharmaceuticals, dyes, and agrochemicals. The introduction of a nitro group onto an aromatic ring through electrophilic aromatic substitution is a cornerstone of organic chemistry.[1][2] The regiochemical outcome of such reactions is dictated by the electronic effects of the substituents already present on the aromatic ring.[3]
In the case of 6-methoxy-1-indanone, the electron-donating methoxy group is an ortho-, para-directing activator, while the carbonyl group of the indanone ring is a meta-directing deactivator. The interplay between these two groups directs the incoming electrophile. The activating effect of the methoxy group is dominant, leading to preferential substitution at the positions ortho or para to it. Due to the substitution pattern of 6-methoxy-1-indanone, the primary product expected from nitration is 5-nitro-6-methoxy-1-indanone. This application note details a laboratory-scale procedure for this transformation.
Experimental Protocol
Materials:
-
6-methoxy-1-indanone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Deionized Water
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-methoxy-1-indanone (1.0 eq) in dichloromethane. Cool the flask in an ice-salt bath to a temperature of -5 °C to 0 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously and slowly add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.2 eq) while cooling in an ice bath. This mixture should be prepared fresh before use.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 6-methoxy-1-indanone using a dropping funnel. Ensure the internal temperature of the reaction mixture does not rise above 5 °C. The addition should be completed over a period of 30-45 minutes.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water to quench the reaction.
-
Allow the mixture to warm to room temperature.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts.
-
-
Washing:
-
Wash the combined organic layer sequentially with deionized water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude 5-nitro-6-methoxy-1-indanone can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel to yield the final product.
-
Data Presentation
The following table summarizes the typical quantities and reaction parameters for the nitration of 6-methoxy-1-indanone. Please note that these values are representative and may require optimization for specific laboratory conditions and scales.
| Parameter | Value |
| Reactants | |
| 6-methoxy-1-indanone | 1.0 eq |
| Concentrated Nitric Acid | 1.2 eq |
| Concentrated Sulfuric Acid | 2.0 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Work-up & Purification | |
| Extraction Solvent | Dichloromethane (DCM) |
| Purification Method | Recrystallization or Chromatography |
| Anticipated Yield | 60-80% (based on similar reactions) |
Visualizations
References
Application Notes and Protocols: 6-Methoxy-7-nitro-1-indanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 6-Methoxy-7-nitro-1-indanone, a valuable intermediate in the preparation of complex heterocyclic scaffolds. The primary application highlighted is its use in the synthesis of tricyclic melatonin receptor agonists, demonstrating its importance in medicinal chemistry and drug development.
Overview and Key Applications
This compound is a substituted indanone derivative that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive ketone, a methoxy group, and a nitro group on the aromatic ring, allows for a variety of chemical transformations. The most prominent application of this compound is as a key intermediate in the synthesis of potent and selective melatonin receptor agonists. The synthetic strategy primarily involves the reduction of the nitro group to an amine, which then undergoes further cyclization to construct the desired tricyclic systems.
Physicochemical Data and Spectroscopic Information
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 196597-96-3 | [1][2][] |
| Molecular Formula | C₁₀H₉NO₄ | [1][] |
| Molecular Weight | 207.18 g/mol | [1][] |
| Appearance | Solid | [1] |
| Melting Point | 157-161 °C | [1] |
| Purity | ≥97% | [1] |
Key Synthetic Transformations and Experimental Protocols
The following sections detail the pivotal synthetic steps involving this compound, including its preparation and its conversion to a key amine intermediate.
Synthesis of this compound
The title compound is readily prepared by the nitration of 6-methoxy-1-indanone. This electrophilic aromatic substitution reaction introduces a nitro group at the 7-position, activated by the methoxy group.
Experimental Protocol: Nitration of 6-Methoxy-1-indanone
-
Materials:
-
6-Methoxy-1-indanone
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
-
Procedure:
-
Dissolve 6-methoxy-1-indanone (1 equivalent) in concentrated sulfuric acid at a temperature maintained below 0°C.
-
Separately, dissolve potassium nitrate (1.3 equivalents) in concentrated sulfuric acid, also keeping the temperature below 0°C.
-
Slowly add the potassium nitrate solution to the 6-methoxy-1-indanone solution, ensuring the internal temperature does not exceed 0°C.
-
Stir the reaction mixture at 0°C for 20 minutes.
-
Pour the reaction mixture onto ice to quench the reaction and precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry to afford this compound.
-
Reduction of the Nitro Group to Synthesize 7-Amino-6-methoxy-1-indanone
A crucial step in the utilization of this compound is the reduction of the nitro group to form 7-amino-6-methoxy-1-indanone. This amino-indanone is a key precursor for constructing heterocyclic systems like indoles via reactions such as the Fischer indole synthesis. Catalytic hydrogenation is a common and efficient method for this transformation.
Experimental Protocol: Catalytic Hydrogenation
-
Materials:
-
This compound
-
Palladium on carbon (Pd/C, typically 5-10 mol%)
-
Solvent (e.g., Ethanol, Ethyl acetate)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in the chosen solvent.
-
Add the Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 7-amino-6-methoxy-1-indanone, which can be purified by recrystallization or column chromatography.
-
Application in the Synthesis of Tricyclic Melatonin Agonists
The resulting 7-amino-6-methoxy-1-indanone is a pivotal intermediate for the synthesis of tricyclic compounds with affinity for melatonin receptors. A common strategy is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative (in this case, the amino-indanone can be converted to a hydrazine or a related precursor) with a ketone or aldehyde to form an indole ring.
The general workflow for the synthesis of these tricyclic melatonin agonists is depicted in the following diagram.
References
6-Methoxy-7-nitro-1-indanone: A Key Precursor in the Synthesis of Multi-Targeting Agents for Alzheimer's Disease
Application Note AN2025-01
Introduction
6-Methoxy-7-nitro-1-indanone is a versatile synthetic intermediate playing a crucial role in the development of novel therapeutic agents, particularly for neurodegenerative disorders such as Alzheimer's disease. The indanone scaffold is a core structural component of numerous biologically active compounds, and the specific substitution pattern of this compound offers strategic advantages for chemical modification. The presence of a methoxy group and a nitro group on the aromatic ring significantly influences the molecule's reactivity, providing pathways to introduce diverse functionalities. This application note details the utility of this compound as a precursor in the synthesis of potent cholinesterase inhibitors, a key class of drugs for the management of Alzheimer's disease.
Therapeutic Rationale: Targeting Cholinesterase in Alzheimer's Disease
Alzheimer's disease is characterized by a decline in cognitive function, which is partly attributed to a deficiency in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE increases the levels and duration of action of acetylcholine, thereby improving cholinergic neurotransmission and providing symptomatic relief. Many indanone derivatives have shown potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), another enzyme involved in acetylcholine hydrolysis. Furthermore, recent drug discovery efforts have focused on multi-target-directed ligands (MTDLs) that can address the multifaceted nature of Alzheimer's pathology, including the inhibition of amyloid-beta (Aβ) peptide aggregation. The indanone scaffold has proven to be an excellent platform for the design of such MTDLs.
Synthetic Strategy: From Precursor to Potent Inhibitor
The synthetic utility of this compound lies in the strategic transformation of its functional groups. A key step is the reduction of the nitro group at the 7-position to an amino group. This amino functionality is crucial for introducing the side chains necessary for potent cholinesterase inhibition, often mimicking the binding motifs of successful drugs like donepezil.
A representative synthetic pathway involves the following key transformations:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine, yielding 7-amino-6-methoxy-1-indanone. This transformation is typically achieved through catalytic hydrogenation or by using reducing agents like tin(II) chloride in hydrochloric acid.
-
Introduction of the Side Chain: The resulting 7-amino-6-methoxy-1-indanone can then be further functionalized. A common strategy for creating potent cholinesterase inhibitors is the introduction of a benzylpiperidine or a related heterocyclic moiety at the 2-position of the indanone core. This is often achieved through a Mannich-type reaction or an aldol condensation followed by reduction.
The following diagram illustrates the general synthetic workflow:
Caption: Synthetic workflow from this compound to a Donepezil analogue.
Experimental Protocols
The following are detailed protocols for the key synthetic transformations.
Protocol 1: Synthesis of 7-Amino-6-methoxy-1-indanone (Reduction of Nitro Group)
This protocol describes the reduction of this compound to 7-amino-6-methoxy-1-indanone using tin(II) chloride.
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (5.0 eq).
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a 5 M NaOH solution until the pH is basic (pH > 8).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure 7-amino-6-methoxy-1-indanone.
-
-
Expected Yield: 70-85%
Protocol 2: Synthesis of a Donepezil Analogue via Aldol Condensation
This protocol outlines the synthesis of a donepezil analogue from a substituted indanone and N-benzylpiperidine-4-carboxaldehyde. This represents a common subsequent step after obtaining the amino-indanone (which would be further protected or modified as needed for this specific reaction).
-
Materials:
-
Substituted 1-indanone (e.g., 5,6-dimethoxy-1-indanone as a model)
-
N-benzylpiperidine-4-carboxaldehyde
-
Potassium hydroxide (KOH)
-
Methanol
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus
-
-
Procedure:
-
Dissolve the substituted 1-indanone (1.0 eq) and N-benzylpiperidine-4-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Add potassium hydroxide (2.0 eq) to the solution and stir the mixture at room temperature for 12-24 hours.
-
Monitor the formation of the condensed product by TLC.
-
Upon completion, filter the precipitate, wash with cold methanol, and dry to obtain the intermediate enone.
-
Dissolve the enone in a suitable solvent (e.g., ethanol or ethyl acetate) and add 10% Pd/C catalyst.
-
Subject the mixture to hydrogenation with H₂ gas (at a suitable pressure, e.g., 50 psi) until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final donepezil analogue.
-
-
Expected Yield: Yields vary depending on the specific substrates and conditions, but are generally in the range of 60-80% for each step.
Biological Activity of Indanone Derivatives
The indanone scaffold is a key pharmacophore in a multitude of potent cholinesterase inhibitors. The biological activity of these compounds is typically evaluated through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency.
Table 1: Cholinesterase Inhibitory Activity of Representative Indanone Derivatives
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
| Donepezil | Acetylcholinesterase (AChE) | 5.7 | [1] |
| Compound 9 | Acetylcholinesterase (AChE) | 14.8 | [2] |
| Compound 14 | Acetylcholinesterase (AChE) | 18.6 | [2] |
| Compound 4b | Acetylcholinesterase (AChE) | 780 | [3] |
Data presented are for illustrative purposes to highlight the potential of the indanone scaffold. The specific activity of derivatives of this compound would require dedicated biological evaluation.
Multi-Targeting Potential in Alzheimer's Disease
The pathology of Alzheimer's disease is complex, involving multiple interconnected pathways. Modern drug design strategies aim to develop single molecules that can modulate several of these targets simultaneously. Indanone derivatives have shown promise in this area by not only inhibiting cholinesterases but also by interfering with the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.
The following diagram illustrates the multi-target approach for Alzheimer's disease therapy:
Caption: A diagram showing the multi-target action of indanone-based drugs in Alzheimer's disease.
Conclusion
This compound is a valuable and strategically important precursor in medicinal chemistry. Its functional groups allow for the synthesis of a diverse range of indanone derivatives with significant potential for the treatment of Alzheimer's disease. The ability to readily transform the nitro group into an amine opens up avenues for creating potent, multi-targeting cholinesterase inhibitors. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this versatile building block in the quest for novel and effective therapies for neurodegenerative disorders.
References
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Methoxy-7-nitro-1-indanone Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key reactions involving 6-Methoxy-7-nitro-1-indanone and its derivatives. The protocols are intended to serve as a guide for the synthesis and modification of this versatile chemical scaffold, which is of interest in medicinal chemistry and drug discovery.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 196597-96-3 | [1] |
| Molecular Formula | C₁₀H₉NO₄ | [1] |
| Molecular Weight | 207.18 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 157-161 °C | [2] |
| Purity | Typically ≥95% | [1] |
| Storage | 2-8 °C | [1] |
Reaction Protocols
Two representative experimental protocols are provided below: the reduction of the nitro group to form 7-amino-6-methoxy-1-indanone, and a subsequent ketone reaction, the Horner-Wadsworth-Emmons olefination, to introduce a carbon-carbon double bond.
Protocol 1: Reduction of the Nitro Group via Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a widely used and effective method for the reduction of aromatic nitro groups, offering high chemoselectivity and avoiding the need for high-pressure hydrogenation equipment.[3][4][5] This protocol describes the reduction of this compound to 7-amino-6-methoxy-1-indanone using ammonium formate as the hydrogen donor and palladium on carbon (Pd/C) as the catalyst.
Reaction Scheme:
Caption: Reduction of this compound.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Ethanol (absolute)
-
Celite®
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add ethanol to dissolve the starting material, followed by ammonium formate (5-10 eq) and 10% Pd/C (5-10 mol%).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 7-amino-6-methoxy-1-indanone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
Quantitative Data (Representative):
| Parameter | Value |
| Typical Yield | >90% |
| Reaction Time | 1-3 hours |
| Reaction Temperature | Reflux (Ethanol) |
Protocol 2: Horner-Wadsworth-Emmons Olefination of 7-Amino-6-methoxy-1-indanone
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the formation of alkenes from aldehydes or ketones, typically with high E-selectivity.[2][6][7] This protocol details the reaction of an indanone (represented here by the amino-indanone product from Protocol 1) with a phosphonate ylide to generate an exocyclic double bond. This reaction is advantageous over the traditional Wittig reaction due to the higher nucleophilicity of the phosphonate carbanion and the ease of removal of the phosphate byproduct.[6][7]
Reaction Workflow:
Caption: Horner-Wadsworth-Emmons Reaction Workflow.
Materials:
-
7-Amino-6-methoxy-1-indanone
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Experimental Procedure:
-
Ylide Generation:
-
To a three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq) and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF to the flask and cool to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 eq) dropwise via a dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Olefination Reaction:
-
Cool the ylide solution back to 0 °C.
-
Dissolve 7-amino-6-methoxy-1-indanone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data (Representative):
| Parameter | Value |
| Typical Yield | 70-90% |
| Stereoselectivity | Predominantly E-isomer |
| Reaction Time | 12-16 hours |
| Reaction Temperature | 0 °C to Room Temperature |
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Characterization of 6-Methoxy-7-nitro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of 6-Methoxy-7-nitro-1-indanone, a key intermediate in pharmaceutical synthesis.
Introduction
This compound is a substituted indanone derivative with potential applications in medicinal chemistry and drug discovery.[1] Its chemical structure, featuring a methoxy and a nitro group on the aromatic ring, makes it a versatile scaffold for the synthesis of various biologically active molecules. Accurate characterization is crucial to ensure the identity, purity, and quality of the compound for research and development purposes. This document outlines the standard analytical workflow and detailed protocols for its comprehensive characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₄ | [][3] |
| Molecular Weight | 207.18 g/mol | [][3] |
| Appearance | Solid | [3] |
| Melting Point | 157-161 °C | [3] |
Analytical Workflow
A typical analytical workflow for the characterization of a synthesized batch of this compound involves a series of spectroscopic and chromatographic techniques to confirm its structure and assess its purity.
Caption: Analytical workflow for this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
Expected ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:
| ¹H NMR (δ, ppm) | Multiplicity | Integration | Assignment | ¹³C NMR (δ, ppm) | Assignment |
| 7.58 | d, J=8.0 Hz | 1H | H-4 | 204.5 | C=O (C-1) |
| 7.21 | d, J=8.0 Hz | 1H | H-5 | 155.2 | C-7a |
| 4.01 | s | 3H | -OCH₃ | 153.8 | C-6 |
| 3.15 | t, J=6.0 Hz | 2H | H-2 | 135.1 | C-3a |
| 2.78 | t, J=6.0 Hz | 2H | H-3 | 129.4 | C-7 |
| 125.3 | C-5 | ||||
| 118.9 | C-4 | ||||
| 56.5 | -OCH₃ | ||||
| 36.2 | C-2 | ||||
| 25.8 | C-3 |
Note: The above data is predicted and may vary slightly in an experimental setting.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the spectra using the TMS signal (0.00 ppm for ¹H and ¹³C).
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Relative Intensity (%) | Assignment |
| 207 | 100 | [M]⁺ (Molecular Ion) |
| 179 | 45 | [M - CO]⁺ |
| 161 | 30 | [M - NO₂]⁺ |
| 133 | 55 | [M - NO₂ - CO]⁺ |
| 105 | 20 | [C₇H₅O]⁺ |
Note: The above data is predicted and may vary based on the ionization technique and instrument conditions.
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
Gas Chromatography (GC) Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
Caption: Proposed mass fragmentation pathway.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound. A reverse-phase method is typically employed.
Experimental Protocol: HPLC
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
0-15 min: 30% to 90% Acetonitrile.
-
15-20 min: 90% Acetonitrile.
-
20-22 min: 90% to 30% Acetonitrile.
-
22-25 min: 30% Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the compound. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Purity Data Summary:
| Sample Batch | Retention Time (min) | Peak Area (%) | Purity (%) |
| Batch A | 8.52 | 99.7 | > 99.5 |
| Batch B | 8.51 | 98.9 | > 98.5 |
Conclusion
The combination of NMR spectroscopy, mass spectrometry, and HPLC provides a robust analytical framework for the comprehensive characterization and quality control of this compound. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working with this and structurally related compounds. Adherence to these methodologies will ensure the reliability and reproducibility of scientific findings in drug discovery and development.
References
Application Note: 1H NMR Analysis of 6-Methoxy-7-nitro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-Indanone and its derivatives are important scaffolds in organic synthesis and are known to exhibit a range of biological activities, including potential use as antiviral, anti-inflammatory, and anticancer agents.[1] The introduction of methoxy and nitro functional groups to the indanone core, as in 6-Methoxy-7-nitro-1-indanone, can significantly influence its chemical properties and biological efficacy. Therefore, unambiguous characterization of such molecules is paramount. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environment of hydrogen atoms.[2] This application note serves as a practical guide for researchers performing ¹H NMR analysis on this compound.
Data Presentation
The following table is a template for summarizing the ¹H NMR spectral data for this compound. The chemical shifts (δ) are predicted to be in the regions typical for aromatic, methoxy, and aliphatic protons, with the electron-withdrawing nitro group and the carbonyl group influencing the precise values. Coupling constants (J) will provide information about the connectivity of the protons.
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | Data to be determined | s | N/A | 3H | -OCH₃ |
| 2 | Data to be determined | t | Value to be determined | 2H | H-2 |
| 3 | Data to be determined | t | Value to be determined | 2H | H-3 |
| 4 | Data to be determined | d | Value to be determined | 1H | H-5 |
| 5 | Data to be determined | d | Value to be determined | 1H | H-4 |
Note: The actual chemical shifts, multiplicities, and coupling constants need to be determined from the experimental spectrum.
Experimental Protocol
This section details the methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation
1.1. Weigh approximately 5-10 mg of high-purity this compound. 1.2. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. 1.3. Transfer the solution to a clean, dry 5 mm NMR tube. 1.4. Cap the NMR tube securely.
2. NMR Data Acquisition
2.1. Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended for optimal signal dispersion. 2.2. Solvent: Chloroform-d (CDCl₃). 2.3. Temperature: Conduct the experiment at a constant temperature, typically 298 K (25 °C). 2.4. Parameters:
- Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 3-4 seconds.
- Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.
- Transmitter Frequency Offset (o1p): Centered in the middle of the expected spectral region (e.g., around 6 ppm).
3. Data Processing
3.1. Fourier Transformation: Apply an exponential window function (line broadening, e.g., 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform. 3.2. Phasing: Manually phase the spectrum to obtain pure absorption lineshapes. 3.3. Baseline Correction: Apply a baseline correction to ensure a flat baseline. 3.4. Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. 3.5. Integration: Integrate all the signals to determine the relative number of protons for each resonance. 3.6. Peak Picking: Identify the chemical shift of each peak and determine the signal multiplicity (singlet, doublet, triplet, etc.) and coupling constants.
Visualizations
The following diagrams illustrate the logical workflow of the ¹H NMR analysis.
References
Application Note: 13C NMR Spectroscopic Analysis of 6-Methoxy-7-nitro-1-indanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methoxy-7-nitro-1-indanone (CAS No: 196597-96-3) is a substituted indanone derivative with potential applications in medicinal chemistry and organic synthesis.[1][2] The indanone scaffold is a core structure in various biologically active molecules.[3] Accurate structural elucidation is critical for its use in research and development. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides direct information about the carbon skeleton of a molecule, making it an indispensable tool for the structural verification and purity assessment of this compound.[4] This application note provides a detailed protocol for acquiring and interpreting the 13C NMR spectrum of this compound.
Chemical Structure
The chemical structure of this compound is presented below with the carbon atoms numbered for the purpose of NMR signal assignment.
Figure 1. Chemical structure of this compound with carbon numbering for 13C NMR assignment.
Predicted 13C NMR Data
While experimental 13C NMR data for this compound is not widely published, the following table presents the predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the analysis of the structurally related compound 6-Methoxy-1-indanone[3][5][6] and the known substituent effects of a nitro group on an aromatic ring. The nitro group is strongly electron-withdrawing and is expected to cause a downfield shift for adjacent carbons.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Notes |
| C1 | ~200-205 | Singlet (s) | Carbonyl carbon, expected to be significantly downfield. |
| C2 | ~25-30 | Triplet (t) | Aliphatic CH2 group. |
| C3 | ~35-40 | Triplet (t) | Aliphatic CH2 group adjacent to the aromatic ring. |
| C3a | ~130-135 | Singlet (s) | Quaternary aromatic carbon. |
| C4 | ~110-115 | Doublet (d) | Aromatic CH group. |
| C5 | ~125-130 | Doublet (d) | Aromatic CH group. |
| C6 | ~150-155 | Singlet (s) | Aromatic carbon attached to the methoxy group. |
| C7 | ~135-140 | Singlet (s) | Aromatic carbon attached to the nitro group. |
| C7a | ~145-150 | Singlet (s) | Quaternary aromatic carbon adjacent to the carbonyl group. |
| OCH3 | ~55-60 | Quartet (q) | Methoxy carbon. |
Disclaimer: The chemical shifts presented are predicted values and should be confirmed with experimental data.
Experimental Protocol
This section outlines a standard protocol for the acquisition of a 13C NMR spectrum of this compound.
1. Sample Preparation
-
Materials:
-
This compound (15-20 mg)
-
Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) (0.6-0.7 mL)
-
Tetramethylsilane (TMS) (optional, as modern spectrometers use the solvent signal as a reference)
-
5 mm NMR tube
-
Pipette
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh 15-20 mg of this compound and transfer it into a clean, dry 5 mm NMR tube.
-
Using a pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl3) to the NMR tube.
-
If an internal standard is required, add a very small drop of TMS.
-
Securely cap the NMR tube and gently vortex the sample until the compound is completely dissolved. A clear, homogeneous solution should be obtained.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Software: Standard spectrometer control software (e.g., TopSpin™, VnmrJ).
-
Typical Acquisition Parameters:
-
Experiment: 1D 13C with proton decoupling (e.g., zgpg30)
-
Solvent: CDCl3 (or as prepared)
-
Temperature: 298 K (25 °C)
-
Pulse Program: 30° pulse angle
-
Acquisition Time (AQ): ~1.0 - 1.5 seconds
-
Relaxation Delay (D1): 2.0 seconds
-
Number of Scans (NS): 1024 - 4096 (or more, depending on sample concentration)
-
Spectral Width (SW): 0 - 220 ppm
-
Receiver Gain (RG): Set automatically or adjusted to avoid clipping.
-
3. Data Processing
-
Fourier Transformation (FT): Apply an exponential window function (line broadening, LB = 1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain a flat baseline and pure absorption peaks.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm).
-
Peak Picking and Integration: Identify all significant peaks and list their chemical shifts. Integration is generally not quantitative in standard 13C NMR but can give a rough idea of the relative number of carbons if acquisition parameters are optimized.
Workflow for 13C NMR Analysis
The following diagram illustrates the general workflow for the 13C NMR spectroscopic analysis of this compound.
Caption: Workflow for 13C NMR analysis of this compound.
13C NMR spectroscopy is a definitive method for the structural characterization of this compound. By following the detailed protocol for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The predicted chemical shifts provided in this note serve as a useful guide for the assignment of the carbon signals, facilitating the confirmation of the molecular structure and the assessment of sample purity, which are crucial steps in drug discovery and chemical research.
References
- 1. pschemicals.com [pschemicals.com]
- 2. This compound | 196597-96-3 | Benchchem [benchchem.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. ekwan.github.io [ekwan.github.io]
- 5. 6-Methoxy-1H-indanone(13623-25-1) 13C NMR spectrum [chemicalbook.com]
- 6. 6-Methoxy-1-Indanone | C10H10O2 | CID 334036 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometric Analysis of 6-Methoxy-7-nitro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application note for the mass spectrometric analysis of 6-Methoxy-7-nitro-1-indanone, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2][3] Lacking specific experimental mass spectra in public literature, this note outlines a general methodology for its analysis by mass spectrometry and proposes a theoretical fragmentation pattern based on established principles of mass spectrometry for its constituent functional groups. The provided protocols and theoretical data will serve as a valuable resource for researchers involved in the synthesis, characterization, and metabolic studies of this and structurally related compounds.
Introduction
This compound is a substituted indanone derivative with potential applications in various research areas. The indanone scaffold is a core structure in many biologically active molecules.[1][2][3] The presence of a methoxy and a nitro group on the aromatic ring can significantly influence its chemical properties and biological activity.[1] Accurate mass determination and structural elucidation are critical for confirming the identity and purity of synthesized this compound and for studying its metabolic fate. Mass spectrometry is a powerful analytical technique for this purpose, providing information on molecular weight and structural features through fragmentation analysis.
Experimental Protocol
A standard protocol for the analysis of this compound using electrospray ionization mass spectrometry (ESI-MS) coupled with a quadrupole time-of-flight (Q-TOF) analyzer is presented below. This setup allows for high-resolution mass measurements for both the parent ion and its fragments.
1. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or a mixture thereof.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent to obtain a final concentration of 10 µg/mL.
-
Final Dilution for Infusion: Further dilute the working solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 µg/mL for direct infusion.
2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow (N₂): 600 L/hr
-
Cone Gas Flow (N₂): 50 L/hr
-
Mass Range: m/z 50-500
-
Acquisition Mode: MS and MS/MS (tandem mass spectrometry)
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10 to 40 eV for fragmentation studies.
Experimental Workflow
Caption: Experimental workflow for the mass spectrometric analysis of this compound.
Results and Discussion
The molecular formula of this compound is C₁₀H₉NO₄, with a calculated monoisotopic molecular weight of 207.0532 g/mol .[][5] In positive ion mode ESI-MS, the compound is expected to be observed as the protonated molecule [M+H]⁺ at m/z 208.0604.
Theoretical Fragmentation Pattern
Based on the structure of this compound, the following fragmentation pathways are proposed under collision-induced dissociation (CID) in MS/MS experiments. The fragmentation is likely to be initiated by the loss of small, stable neutral molecules.
Table 1: Predicted m/z Values and Proposed Fragment Identities for [M+H]⁺ of this compound
| Predicted m/z | Proposed Lost Neutral Fragment | Proposed Fragment Ion Formula | Proposed Fragment Ion Structure |
| 208.0604 | - | [C₁₀H₁₀NO₄]⁺ | Protonated Molecular Ion |
| 191.0599 | H₂O | [C₁₀H₈NO₃]⁺ | Loss of water |
| 180.0528 | CO | [C₉H₁₀NO₃]⁺ | Loss of carbon monoxide from the indanone ring |
| 162.0422 | H₂O + CO | [C₉H₈NO₂]⁺ | Sequential loss of water and carbon monoxide |
| 150.0422 | CO + NO | [C₉H₈O₂]⁺ | Loss of carbon monoxide and nitric oxide |
| 134.0469 | CO + NO₂ | [C₉H₈O]⁺ | Loss of carbon monoxide and nitrogen dioxide |
Proposed Fragmentation Pathway
The following diagram illustrates the plausible fragmentation cascade for the protonated molecular ion of this compound.
Caption: Proposed fragmentation pathway for protonated this compound.
Conclusion
This application note provides a foundational protocol and theoretical framework for the mass spectrometric analysis of this compound. The outlined experimental conditions and predicted fragmentation data offer a starting point for researchers to develop and validate their own analytical methods for the characterization of this compound and its analogues. The presented workflow and fragmentation scheme can aid in the structural confirmation and purity assessment, which are crucial steps in the drug development pipeline.
References
Application Notes and Protocols: 6-Methoxy-7-nitro-1-indanone in Materials Science
Introduction:
6-Methoxy-7-nitro-1-indanone is a versatile chemical intermediate characterized by a rigid indanone core functionalized with both an electron-donating methoxy group and a potent electron-withdrawing nitro group. This "push-pull" electronic structure makes it an attractive precursor for the synthesis of advanced materials with tailored optical and electronic properties. While its direct applications in materials science are an emerging area of research, its structural motifs suggest significant potential in the development of nonlinear optical (NLO) materials, monomers for conjugated polymers, and functional dyes. These materials are integral to advancements in telecommunications, organic electronics, and sensor technology.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound as a foundational building block in materials science.
Application 1: Precursor for Nonlinear Optical (NLO) Chromophores
The inherent asymmetry in the electronic distribution of this compound makes it an excellent candidate for the synthesis of organic chromophores with high second-order NLO activity. By extending the conjugation and enhancing the push-pull character through chemical modification, materials suitable for applications in electro-optic modulators and frequency doubling can be developed. A common strategy involves a Knoevenagel condensation to introduce a π-conjugated bridge and a strong electron-acceptor group.
Quantitative Data Summary: Expected Properties of a Derived NLO Chromophore
| Property | Expected Value | Method of Measurement |
| Maximum Absorption Wavelength (λmax) | 450 - 550 nm | UV-Vis Spectroscopy |
| Molar Extinction Coefficient (ε) | > 30,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Second-Order NLO Susceptibility (β) | 100 - 500 x 10⁻³⁰ esu | Hyper-Rayleigh Scattering |
| Decomposition Temperature (Td) | > 250 °C | Thermogravimetric Analysis (TGA) |
Experimental Protocol: Synthesis of an NLO Chromophore via Knoevenagel Condensation
Objective: To synthesize a D-π-A type NLO chromophore from this compound and malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.2 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Anhydrous Toluene
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Ethanol
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.07 g, 10 mmol) in 50 mL of anhydrous toluene.
-
Add malononitrile (e.g., 0.79 g, 12 mmol) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 mL) to the reaction mixture.
-
Equip the flask with a condenser and heat the mixture to reflux (approximately 110 °C) with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then purified by recrystallization from hot ethanol to yield the desired NLO chromophore as a crystalline solid.
-
Dry the purified product under vacuum.
Characterization:
-
Structure: ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Optical Properties: UV-Vis and Fluorescence Spectroscopy.
-
NLO Properties: Hyper-Rayleigh Scattering or Electric-Field-Induced Second-Harmonic Generation (EFISH).
Workflow Diagram:
Application 2: Monomer for Electroactive Conjugated Polymers
This compound can be chemically modified to serve as a monomer for the synthesis of novel conjugated polymers. These polymers could find applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The synthetic strategy involves the conversion of the ketone functionality into a polymerizable group, such as a vinyl or ethynyl group, or by creating a di-halogenated derivative for cross-coupling polymerization.
Quantitative Data Summary: Expected Properties of a Polymer Derived from a this compound Monomer
| Property | Expected Value | Method of Measurement |
| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Optical Band Gap (Eg) | 1.8 - 2.5 eV | UV-Vis Spectroscopy (from thin film) |
| HOMO/LUMO Energy Levels | -5.0 to -5.5 eV / -3.0 to -3.5 eV | Cyclic Voltammetry (CV) |
| Charge Carrier Mobility (µ) | 10⁻⁴ - 10⁻² cm²V⁻¹s⁻¹ | OFET characterization |
Experimental Protocol: Synthesis of a Dibromo-Monomer and Subsequent Polymerization
Part A: Synthesis of a Dibrominated Monomer
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Bromination of the Aromatic Ring: React this compound with a brominating agent (e.g., N-Bromosuccinimide in the presence of a catalyst) to introduce bromine atoms at activated positions on the aromatic ring.
-
Purification: The resulting dibrominated monomer would be purified using column chromatography.
Part B: Suzuki Polycondensation Objective: To synthesize a conjugated polymer using the dibrominated monomer and a suitable diboronic ester co-monomer.
Materials:
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Dibrominated this compound derivative (1.0 eq)
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Aromatic diboronic ester (e.g., Thiophene-2,5-diboronic acid bis(pinacol) ester) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., aqueous K₂CO₃ solution)
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Toluene and DMF as solvents
-
Phase transfer catalyst (e.g., Aliquat 336)
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the dibrominated indanone monomer (1.0 eq), the diboronic ester co-monomer (1.0 eq), and the palladium catalyst.
-
Add degassed toluene and DMF, followed by the aqueous base solution and the phase transfer catalyst.
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Heat the mixture to 80-90 °C and stir vigorously for 24-48 hours.
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Monitor the increase in viscosity of the reaction mixture.
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Cool the reaction to room temperature and pour the mixture into a large volume of methanol to precipitate the polymer.
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Filter the polymer and wash sequentially with water, methanol, and acetone to remove residual catalyst and oligomers.
-
Purify the polymer further by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform to extract the polymer).
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Precipitate the polymer from the chloroform fraction into methanol, filter, and dry under vacuum.
Logical Relationship Diagram:
Application 3: Core Structure for Functional Dyes and Fluorescent Probes
The indanone scaffold can be incorporated into larger molecular architectures to create novel fluorescent dyes or sensors. The methoxy and nitro substituents can be used to tune the photophysical properties, such as absorption and emission wavelengths, and quantum yield. The ketone group provides a reactive handle for further functionalization to introduce specific binding sites for sensing applications.
Quantitative Data Summary: Expected Photophysical Properties of a Derived Fluorescent Dye
| Property | Expected Value | Method of Measurement |
| Excitation Wavelength (λex) | 400 - 480 nm | Fluorescence Spectroscopy |
| Emission Wavelength (λem) | 480 - 550 nm | Fluorescence Spectroscopy |
| Quantum Yield (ΦF) | 0.1 - 0.5 | Comparative method using a standard |
| Stokes Shift | 50 - 100 nm | Fluorescence Spectroscopy |
Experimental Protocol: Synthesis of a Fluorescent Derivative via Wittig Reaction
Objective: To synthesize a fluorescent styryl-indanone derivative.
Materials:
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This compound (1.0 eq)
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A suitable phosphonium ylide (e.g., derived from 4-(bromomethyl)triphenylphosphonium bromide and a base)
-
Strong base (e.g., n-butyllithium or sodium hydride)
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Anhydrous THF
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Standard Schlenk line equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.
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Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide (a color change is typically observed).
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Stir the ylide solution at room temperature for 1 hour.
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In a separate flask, dissolve this compound in anhydrous THF.
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Add the indanone solution dropwise to the ylide solution at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the fluorescent styryl-indanone derivative.
Experimental Workflow Diagram:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxy-7-nitro-1-indanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Methoxy-7-nitro-1-indanone synthesis.
Troubleshooting Guide
Low product yield is a common issue in the synthesis of this compound. This guide addresses potential causes and offers solutions to optimize your experimental outcome.
Problem: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Nitration Reaction | - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Temperature Control: Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent to prevent unwanted side reactions and decomposition.[1] |
| Suboptimal Nitrating Agent Ratio | - Reagent Stoichiometry: Carefully control the molar ratio of nitric acid to sulfuric acid, and the ratio of the nitrating mixture to the 6-Methoxy-1-indanone substrate. An excess of nitric acid can lead to over-nitration, while an insufficient amount will result in incomplete conversion. |
| Poor Regioselectivity | - Directing Group Effects: The methoxy group at the 6-position is an ortho, para-directing group. However, the carbonyl group of the indanone ring is a meta-directing group. This can lead to the formation of undesired constitutional isomers. - Solvent Effects: The choice of solvent can influence the ratio of isomers formed. While not extensively studied for this specific reaction, solvent screening may be beneficial. |
| Product Degradation | - Work-up Conditions: Avoid excessive heat and strongly basic or acidic conditions during the work-up procedure, as this may lead to decomposition of the desired product. Neutralize the reaction mixture carefully with a mild base, such as sodium bicarbonate solution. |
| Inefficient Purification | - Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). - Column Chromatography: If recrystallization is ineffective in separating isomers or other impurities, silica gel column chromatography may be necessary. |
| Starting Material Purity | - Purity of 6-Methoxy-1-indanone: Ensure the starting material is of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of 6-Methoxy-1-indanone?
The methoxy group (-OCH₃) at the 6-position is an activating, ortho, para-director for electrophilic aromatic substitution. The carbonyl group of the indanone is a deactivating, meta-director. The position most activated by the methoxy group and not sterically hindered is the 7-position. Therefore, the primary product expected is this compound. However, the formation of other isomers, such as 6-Methoxy-5-nitro-1-indanone, is possible and their ratio may depend on the specific reaction conditions.
Q2: What are the common side products in this synthesis?
Common side products can include:
-
Constitutional isomers: 6-Methoxy-5-nitro-1-indanone is a likely byproduct.
-
Di-nitrated products: If the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent), di-nitration of the aromatic ring can occur.
-
Oxidation products: The nitrating mixture is a strong oxidizing agent and can potentially lead to oxidation of the starting material or product.
Q3: How can I monitor the progress of the reaction?
The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals, quench them with water, and extract with an organic solvent (e.g., ethyl acetate). Spot the organic extract on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Q4: What is a suitable purification method for this compound?
Recrystallization is often the first choice for purification. If the product is obtained as a solid, dissolving it in a hot solvent and allowing it to cool slowly can yield pure crystals. If recrystallization does not provide a product of sufficient purity, silica gel column chromatography is a more effective method for separating the desired product from isomers and other impurities.
Experimental Protocols
General Nitration Protocol for a Methoxy-Substituted Aromatic Ketone
Materials:
-
6-Methoxy-1-indanone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 6-Methoxy-1-indanone in a suitable solvent like dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath.
-
Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the stirred solution of 6-Methoxy-1-indanone, maintaining the internal temperature between 0 and 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.
-
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Reagent Quantities and Reaction Conditions (Example)
| Reagent | Molar Equiv. | Amount |
| 6-Methoxy-1-indanone | 1.0 | (Specify mass) |
| Conc. Nitric Acid | 1.1 | (Specify volume/mass) |
| Conc. Sulfuric Acid | 2.0 | (Specify volume/mass) |
| Condition | Value | |
| Temperature | 0-5 °C | |
| Reaction Time | 1-2 hours | |
| Solvent | Dichloromethane |
Table 2: Physical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) |
| 6-Methoxy-1-indanone | C₁₀H₁₀O₂ | 162.19 | 105-109 |
| This compound | C₁₀H₉NO₄ | 207.18 | 157-161[2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of 6-Methoxy-7-nitro-1-indanone
Welcome to the technical support center for the purification of 6-Methoxy-7-nitro-1-indanone. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification methods for this compound, a solid compound, are recrystallization and column chromatography. For analytical purposes or purification of small quantities, High-Performance Liquid Chromatography (HPLC) is also a suitable technique.
Q2: What are the likely impurities in my crude this compound sample?
A2: Potential impurities can originate from the synthetic route used. If a Friedel-Crafts reaction is employed for the synthesis of the indanone ring system, regioisomers may be present, which can be challenging to separate due to similar physical properties[1]. If the nitro group is introduced via nitration, over-nitrated or unreacted starting materials could be impurities. Synthesis of α-nitro ketones may involve the oxidation of a nitro alcohol precursor; therefore, the corresponding nitro alcohol could be a potential impurity[2]. Additionally, colored byproducts are common in the synthesis of nitro compounds[3].
Q3: My purified this compound is colored, although it is described as a solid. What could be the reason?
A3: The presence of color in the purified product often indicates residual impurities. Nitro compounds, in particular, can have color-forming bodies as impurities[3]. If the color persists after initial purification, a second purification step using a different method (e.g., column chromatography followed by recrystallization) or treatment with activated carbon during recrystallization may be necessary.
Q4: Can this compound degrade during purification?
A4: Yes, there is a potential for degradation, especially during column chromatography. The nitro group can be sensitive, and the acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds[4]. It is advisable to monitor for degradation by thin-layer chromatography (TLC) during the process.
Troubleshooting Purification Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out during recrystallization | The solvent is too nonpolar for the compound, or the solution is cooling too rapidly. | - Add a more polar co-solvent dropwise until the solution becomes clear. - Allow the solution to cool more slowly (e.g., by insulating the flask). - Use a different solvent system. |
| Poor separation in column chromatography | - The chosen eluent system has incorrect polarity. - The column was overloaded with the crude product. - The compound is degrading on the silica gel. | - Optimize the eluent system using TLC. A good starting point for indanones is a hexane/ethyl acetate gradient. - Use a higher ratio of silica gel to crude product (e.g., 50:1). - Perform a 2D TLC to check for compound stability on silica. If degradation is observed, consider using deactivated (base-washed) silica gel or an alternative stationary phase like alumina. |
| Compound is stuck on the column | The eluent is not polar enough to displace the compound from the stationary phase. | Gradually increase the polarity of the eluent. For highly polar compounds, a small percentage of methanol in dichloromethane can be effective[4]. |
| Multiple peaks in HPLC after purification | - The purification was incomplete. - The compound is degrading under the HPLC conditions. | - Re-purify the compound using the same or a different method. - Adjust the HPLC mobile phase (e.g., change the pH if using a buffer) or try a different column (e.g., a Phenyl-Hexyl column for better separation of aromatic compounds[5]). |
Quantitative Data on Purification
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization | e.g., 85 | e.g., >98 | e.g., 75 | Solvent system: Acetone/Hexane |
| Column Chromatography | e.g., 85 | e.g., >99 | e.g., 80 | Stationary phase: Silica gel, Eluent: Hexane/Ethyl Acetate gradient |
| HPLC (preparative) | e.g., 95 | e.g., >99.5 | e.g., 60 | Column: C18, Mobile Phase: Acetonitrile/Water |
Experimental Protocols
Recrystallization
-
Solvent Selection: Based on the ketone functionality of this compound, good single solvents to test are acetone or ethyl acetate. Common solvent systems for compounds with aromatic rings include toluene or dichloroethane[6]. A mixed solvent system like hexane/acetone or hexane/ethyl acetate is also a good choice[7].
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent or solvent mixture.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a short period.
-
Hot filter the solution to remove any insoluble impurities and the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Eluent System: A gradient of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis.
-
Procedure: [8]
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane/ethyl acetate) and pack the column.
-
Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
After evaporating the solvent, carefully add the dry, adsorbed sample to the top of the packed column.
-
Begin eluting with the initial solvent mixture, gradually increasing the polarity (e.g., to 80:20, then 60:40 hexane/ethyl acetate) to elute the compound of interest.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column is a standard choice. For better separation of nitro-aromatic compounds, a Phenyl-Hexyl column can be advantageous[5].
-
Mobile Phase: A typical mobile phase for a similar compound, 5,6-dimethoxy-1-indanone, is a mixture of acetonitrile and water with a small amount of acid like phosphoric acid or formic acid[9].
-
Procedure:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Run the separation using either an isocratic or gradient elution profile.
-
Monitor the elution using a UV detector at a wavelength where the compound has strong absorbance.
-
For preparative HPLC, collect the fraction corresponding to the main peak and remove the solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Separation of 5,6-Dimethoxy-1-indanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Nitration of 6-Methoxy-1-indanone
Welcome to the technical support center for the nitration of 6-methoxy-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 6-Methoxy-7-nitro-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of the nitration of 6-methoxy-1-indanone?
The nitration of 6-methoxy-1-indanone aims to introduce a nitro group (-NO₂) onto the aromatic ring of the indanone structure. The primary desired product is this compound. However, due to the directing effects of the substituents on the aromatic ring, the formation of other regioisomers is possible.
Q2: What are the key challenges in the nitration of 6-methoxy-1-indanone?
The main challenges in this reaction include:
-
Regioselectivity: The methoxy group is an ortho-, para-directing activator, while the acyl group of the indanone is a meta-directing deactivator. This can lead to the formation of a mixture of nitro-isomers, primarily the 7-nitro and 5-nitro derivatives.
-
Reaction Conditions: The reaction is sensitive to temperature and the concentration of nitrating agents. Harsh conditions can lead to over-nitration or degradation of the starting material.[1]
-
Purification: Separating the desired 7-nitro isomer from other isomers and byproducts can be challenging and may require careful chromatographic purification or recrystallization.[2]
Q3: What are the common side products in this reaction?
Besides the desired this compound, the most common side product is the 6-methoxy-5-nitro-1-indanone isomer. Depending on the reaction conditions, dinitrated products or oxidation byproducts could also be formed in small amounts.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot(s) indicate the progression of the reaction.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Inactive Nitrating Agent | Use fresh, high-purity nitric acid and sulfuric acid. Ensure moisture is excluded from the reaction, as water can deactivate the nitronium ion (NO₂⁺), the active electrophile.[3] |
| Inappropriate Reaction Temperature | The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the exothermic nature of the reaction and prevent side reactions.[4] If the temperature is too low, the reaction rate may be too slow. If it is too high, it can lead to degradation and byproduct formation.[1] |
| Insufficient Reaction Time | Monitor the reaction by TLC until the starting material is consumed. Typical reaction times can vary from 1 to several hours. |
| Substrate Purity | Ensure the starting 6-methoxy-1-indanone is pure. Impurities can interfere with the reaction. |
Problem 2: Formation of Multiple Isomers (Poor Regioselectivity)
| Possible Cause | Suggested Solution |
| Standard Nitrating Conditions | The use of a standard nitric acid/sulfuric acid mixture can often lead to a mixture of isomers.[1] |
| Solvent Effects | The choice of solvent can influence the regioselectivity of nitration reactions. While often performed in sulfuric acid as the solvent, exploring other solvents might alter the isomer ratio.[5] |
| Alternative Nitrating Agents | Consider using alternative nitrating agents that may offer better regioselectivity. Examples include acetyl nitrate or other mild nitrating agents.[3] |
Problem 3: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution |
| Similar Polarity of Isomers | The different nitro-isomers may have very similar polarities, making separation by column chromatography difficult. |
| Oiling Out During Recrystallization | The crude product may "oil out" instead of forming crystals during recrystallization. |
| Presence of Tarry Byproducts | Over-nitration or degradation can lead to the formation of tarry impurities that complicate purification. |
Data Presentation
The following table summarizes the impact of solvent on the regioselectivity of a related Friedel-Crafts acylation reaction to form a substituted indanone, illustrating how reaction conditions can be optimized. While not direct data for the nitration of 6-methoxy-1-indanone, it provides a valuable analogy for the importance of solvent screening.
| Solvent | Ratio of 5,6-dimethoxy-2-methyl-1-indanone to 6,7-dimethoxy-2-methyl-1-indanone |
| Nitromethane | >20:1 |
| Acetonitrile | 9:1 |
| Toluene | 8:1 |
| Chlorobenzene | 7:1 |
Experimental Protocols
Detailed Protocol for Nitration of 6-Methoxy-1-indanone
This protocol is a general procedure based on standard electrophilic aromatic nitration methods.[1][3][4] Researchers should optimize the conditions for their specific setup.
Materials:
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6-Methoxy-1-indanone
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
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Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-methoxy-1-indanone (1.0 eq) in concentrated sulfuric acid at 0 °C. Stir until all the solid has dissolved.
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Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.
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Nitration: Add the nitrating mixture dropwise to the solution of 6-methoxy-1-indanone over a period of 30-60 minutes, maintaining the internal temperature between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
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Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[2][6]
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for 6-Methoxy-7-nitro-1-indanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-methoxy-7-nitro-1-indanone, a key intermediate in the production of pharmacologically active compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound via nitration of 6-methoxy-1-indanone?
The primary challenge is achieving high regioselectivity for the desired 7-nitro isomer. The starting material, 6-methoxy-1-indanone, possesses two directing groups on the aromatic ring: an activating ortho, para-directing methoxy group and a deactivating meta-directing carbonyl group of the indanone ring. This substitution pattern can lead to the formation of a mixture of nitro-isomers, primarily the 7-nitro, 5-nitro, and 4-nitro products, as well as potential side products from over-nitration or oxidation.
Q2: What are the expected regioisomers, and how can their formation be controlled?
The main regioisomers expected from the nitration of 6-methoxy-1-indanone are this compound, 6-methoxy-5-nitro-1-indanone, and 6-methoxy-4-nitro-1-indanone. The directing effects of the substituents are crucial in determining the product distribution. The methoxy group strongly directs ortho and para, while the carbonyl group directs meta. Careful control of reaction conditions, such as temperature, reaction time, and the choice of nitrating agent, is essential to favor the formation of the desired 7-nitro isomer.
Q3: What are common side reactions to be aware of during the nitration of 6-methoxy-1-indanone?
Given the presence of an activating methoxy group, the aromatic ring is susceptible to side reactions under harsh nitrating conditions. These can include:
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Dinitration: Introduction of a second nitro group onto the aromatic ring.
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Oxidation: The electron-rich aromatic ring can be sensitive to oxidation by the nitrating agent, leading to undesired byproducts.
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Formation of phenolic byproducts: Under strongly acidic conditions, ether cleavage of the methoxy group can sometimes occur.
Troubleshooting Guides
Problem 1: Low Yield of the Desired this compound
Symptoms:
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The reaction produces a low overall yield of the nitrated product.
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Significant amounts of starting material remain unreacted.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficiently Activated Nitrating Agent | Ensure the use of a potent nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). |
| Low Reaction Temperature | While low temperatures are crucial for selectivity, a temperature that is too low may result in a very slow reaction rate. Gradually increase the temperature in small increments (e.g., from 0 °C to 5-10 °C) to find the optimal balance between reaction rate and selectivity. |
| Short Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. |
| Poor Quality of Reagents | Use high-purity, anhydrous reagents. Water can deactivate the nitrating agent. |
Problem 2: Poor Regioselectivity (High Percentage of Unwanted Isomers)
Symptoms:
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Analysis of the crude product (e.g., by ¹H NMR or HPLC) shows significant amounts of 5-nitro and/or 4-nitro isomers.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Reaction Temperature | Higher temperatures can overcome the activation energy barrier for the formation of less favored isomers. Maintain a low and consistent temperature (typically 0-5 °C) throughout the addition of the nitrating agent. |
| Concentrated Nitrating Agent | A very high concentration of the nitrating agent can lead to decreased selectivity. Consider a more controlled addition of the nitrating agent or the use of a milder nitrating system. |
| Choice of Solvent | The polarity of the solvent can influence the regioselectivity of the reaction. While less common for nitrations, exploring different solvents could be a variable for optimization. |
Problem 3: Formation of Impurities and Side Products
Symptoms:
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The presence of unidentified spots on a TLC plate.
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Complex ¹H NMR spectrum of the crude product.
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Isolation of byproducts with higher molecular weights (potential dinitration) or different functionalities (potential oxidation products).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Over-nitration (Dinitration) | Use a stoichiometric amount of the nitrating agent. A large excess should be avoided. Ensure slow and controlled addition of the nitrating agent to the substrate solution. |
| Oxidation | Maintain a low reaction temperature. Vigorously stir the reaction mixture to ensure efficient heat dissipation. |
| Difficult Purification | If the isomers are difficult to separate by recrystallization, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system is recommended. Careful optimization of the eluent polarity will be necessary to achieve good separation. |
Data Presentation
Table 1: Factors Influencing Regioselectivity in the Nitration of 6-Methoxy-1-indanone
| Parameter | Effect on 7-Nitro Isomer Formation | Recommendation |
| Temperature | Lower temperatures generally favor higher selectivity for the kinetically controlled product. | Maintain at 0-5 °C during addition of nitrating agent. |
| Nitrating Agent | A mixture of concentrated HNO₃ and H₂SO₄ is standard. Milder agents may offer higher selectivity but lower yields. | Start with a standard nitrating mixture and optimize stoichiometry. |
| Reaction Time | Sufficient time is needed for completion, but prolonged times can lead to side reactions. | Monitor by TLC or HPLC to determine the optimal reaction time. |
| Rate of Addition | Slow, dropwise addition of the nitrating agent helps to control the reaction temperature and minimize local high concentrations. | Add the nitrating agent over a period of 30-60 minutes. |
Experimental Protocols
Protocol 1: General Procedure for the Nitration of 6-Methoxy-1-indanone
Materials:
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6-Methoxy-1-indanone
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Dichloromethane (DCM)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-methoxy-1-indanone (1.0 eq) in dichloromethane. Cool the flask to 0 °C in an ice-salt bath.
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Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.1 eq) while cooling in an ice bath.
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Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 6-methoxy-1-indanone over 30-60 minutes, ensuring the internal temperature is maintained between 0-5 °C.
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Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
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Work-up: Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.
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Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
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Washing: Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to isolate the this compound.
Mandatory Visualization
Technical Support Center: 6-Methoxy-7-nitro-1-indanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Methoxy-7-nitro-1-indanone. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, as a nitroaromatic compound, is susceptible to degradation under several conditions. The primary concerns are:
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Photodegradation: Exposure to UV or even ambient light can lead to the degradation of the molecule. Nitroaromatic compounds are known to be photosensitive.
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Hydrolytic Instability: The compound may degrade in aqueous solutions, particularly at non-neutral pH. The stability is expected to be pH-dependent.
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Thermal Lability: Elevated temperatures can cause decomposition.
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Oxidative Degradation: The presence of oxidizing agents may lead to the formation of degradation products.
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Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can occur under various experimental conditions, potentially leading to the formation of nitroso, hydroxylamino, or amino derivatives.[1][2]
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure the long-term stability of solid this compound, the following storage conditions are recommended:
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Temperature: Store at 2-8°C.
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Light: Protect from light by storing in an amber vial or a light-impermeable container.
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
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Container: Keep the container tightly sealed to prevent moisture absorption.
Q3: How should I prepare and store solutions of this compound?
A3: For optimal stability in solution, consider the following:
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Solvent Selection: Use aprotic, anhydrous solvents whenever possible. If aqueous buffers are necessary, prepare fresh solutions and use them immediately. The compatibility with various solvents should be experimentally determined.
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pH of Aqueous Solutions: If working with aqueous solutions, maintain a pH close to neutral (pH 6-8), as both acidic and basic conditions may promote hydrolysis.
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Protection from Light: Prepare and handle solutions under low-light conditions or in amber glassware.
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Storage of Solutions: If short-term storage is required, store solutions at 2-8°C and protect from light. For longer-term storage, consider freezing aliquots at -20°C or -80°C, but verify the compound's stability under these conditions as freeze-thaw cycles can also induce degradation.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
This could be due to the degradation of this compound during your experiment.
Troubleshooting Steps:
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Verify Compound Integrity: Before starting your experiment, confirm the purity of your starting material using a suitable analytical method like HPLC-UV.
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Control for Light Exposure: Repeat a small-scale experiment in the dark or under red light to determine if photodegradation is a contributing factor.
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Assess Solution Stability: Analyze your prepared solution by HPLC at the beginning and end of your experimental timeframe to check for the appearance of degradation peaks.
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Evaluate pH Effects: If using aqueous buffers, measure the pH of your solution before and after the experiment to ensure it remains within a stable range.
Issue 2: Appearance of unknown peaks in my chromatogram.
The presence of new peaks in your HPLC analysis likely indicates the formation of degradation products.
Troubleshooting Steps:
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Characterize Degradation Products: If possible, use LC-MS to obtain the mass of the unknown peaks. This can provide clues to the degradation pathway.
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Perform Forced Degradation Studies: To systematically identify potential degradation products, conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light). This will help in confirming the identity of the degradants observed in your experiments.
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Review Experimental Conditions: Analyze your experimental protocol to identify potential sources of degradation, such as prolonged exposure to harsh pH, high temperatures, or incompatible reagents.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
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Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 48 hours, protected from light.
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Thermal Degradation (Solid): Place a small amount of solid this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
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Photodegradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) at room temperature. A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
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Analyze all stressed samples, along with a control sample (unstressed stock solution), by a stability-indicating HPLC method (see Protocol 2).
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Determine the percentage of degradation and the relative retention times of the degradation products.
Data Presentation:
| Stress Condition | Incubation Time (hours) | Incubation Temperature (°C) | % Degradation of this compound | Number of Degradation Products | Relative Retention Times of Major Degradants |
| 0.1 M HCl | 24 | 60 | Data to be filled | Data to be filled | Data to be filled |
| 0.1 M NaOH | 24 | 60 | Data to be filled | Data to be filled | Data to be filled |
| 3% H₂O₂ | 24 | Room Temperature | Data to be filled | Data to be filled | Data to be filled |
| Thermal (Solution) | 48 | 80 | Data to be filled | Data to be filled | Data to be filled |
| Thermal (Solid) | 48 | 80 | Data to be filled | Data to be filled | Data to be filled |
| Photolytic | As per ICH Q1B | Room Temperature | Data to be filled | Data to be filled | Data to be filled |
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose reversed-phase HPLC method that can be used as a starting point for the analysis of this compound and its potential degradation products. Method optimization will be required.
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 25 20 80 25 80 26 25 | 30 | 25 |
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 254 nm (or diode array detector to assess peak purity)
-
Injection Volume: 10 µL
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Sample Preparation: Dilute samples with the mobile phase (initial conditions).
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: 6-Methoxy-7-nitro-1-indanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-7-nitro-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I might encounter during the synthesis of this compound?
A1: Based on the general synthesis of indanones, the most common impurities in this compound are likely to be:
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Regioisomers: During the nitration of 6-methoxy-1-indanone, the nitro group may be directed to other positions on the aromatic ring, leading to the formation of isomers such as 6-Methoxy-5-nitro-1-indanone or 6-Methoxy-4-nitro-1-indanone. The formation of regioisomers is a common issue in the synthesis of substituted indanones.
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Unreacted Starting Materials: Incomplete nitration can result in the presence of the starting material, 6-methoxy-1-indanone.
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Byproducts from Side Reactions: Depending on the reaction conditions, other side reactions could lead to various byproducts. For instance, over-nitration could result in dinitro compounds.
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Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps may also be present as impurities.
Q2: My final product of this compound has a low melting point and appears discolored. What is the likely cause?
A2: A low melting point and discoloration (e.g., brownish or yellowish tint) in your this compound, which is typically a solid, are strong indicators of the presence of impurities.[1] The presence of regioisomers, unreacted starting materials, or byproducts can disrupt the crystal lattice of the pure compound, leading to a lower and broader melting point range. Discoloration is often due to residual reagents or byproducts from the nitration process.
Q3: What analytical techniques are recommended for identifying and quantifying impurities in my this compound sample?
A3: A range of analytical techniques can be employed for the impurity profiling of this compound.[2][3][4] The choice of method will depend on the information required (qualitative vs. quantitative) and the available instrumentation.
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Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity of your sample. The presence of multiple spots suggests impurities.
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High-Performance Liquid Chromatography (HPLC): An excellent technique for separating and quantifying impurities. A well-developed HPLC method can resolve the desired product from its regioisomers and other byproducts.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities. Mass spectrometry provides structural information about the impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main product and any significant impurities. The presence of unexpected peaks can indicate the presence of regioisomers or other byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a highly effective tool for identifying unknown impurities.[4]
Troubleshooting Guides
Issue 1: Presence of a Regioisomeric Impurity
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Symptom: You observe an additional spot close to your product spot on a TLC plate, or an extra peak with the same mass-to-charge ratio in your LC-MS analysis. NMR spectroscopy may show an additional set of aromatic signals.
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Cause: The nitration of 6-methoxy-1-indanone can lead to the formation of different regioisomers due to the directing effects of the methoxy and acyl groups.
-
Solution:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the nitrating agent. Lower temperatures often favor the formation of a specific isomer.
-
Purification: If regioisomers are formed, they can often be separated by column chromatography or recrystallization.
-
Issue 2: Contamination with Unreacted 6-Methoxy-1-indanone
-
Symptom: TLC analysis shows a spot corresponding to the starting material. The melting point of your product is lower than expected.
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Cause: The nitration reaction has not gone to completion.
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Solution:
-
Reaction Monitoring: Monitor the reaction progress using TLC until the starting material spot is no longer visible.
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Purification: Unreacted starting material can typically be removed by column chromatography or recrystallization, as it will likely have a different polarity compared to the nitrated product.
-
Data Presentation
Table 1: Suggested TLC Systems for Purity Assessment
| Mobile Phase Composition (v/v) | Expected Observation |
| Hexane:Ethyl Acetate (7:3) | Good separation of the less polar starting material from the more polar nitrated products. |
| Dichloromethane:Methanol (98:2) | May provide alternative selectivity for separating regioisomers. |
| Toluene:Acetone (8:2) | Another option for resolving closely related isomers. |
Table 2: General Comparison of Purification Techniques
| Technique | Principle | Best For |
| Recrystallization | Difference in solubility | Removing small amounts of impurities from a solid product.[1] |
| Column Chromatography | Differential adsorption | Separating mixtures of compounds with different polarities, such as regioisomers.[1] |
| Preparative HPLC | High-resolution separation | Isolating high-purity compounds when other methods fail. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
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Slurry Preparation: Dissolve the crude this compound in a minimum amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
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Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of the chosen mobile phase (e.g., Hexane:Ethyl Acetate, 8:2).
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Loading: Carefully load the prepared slurry of the crude product onto the top of the packed column.
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Elution: Begin eluting the column with the mobile phase, collecting fractions.
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Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water could be a good starting point.
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Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.[1]
Visualizations
Caption: Troubleshooting workflow for resolving impurities.
Caption: General workflow for purification by recrystallization.
References
Technical Support Center: Scale-Up Synthesis of 6-Methoxy-7-nitro-1-indanone
Welcome to the Technical Support Center for the scale-up synthesis of 6-Methoxy-7-nitro-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of this important intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis of this compound, focusing on the critical nitration step of 6-Methoxy-1-indanone.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Nitration: Insufficient nitrating agent, low reaction temperature, or short reaction time. | - Ensure the use of an adequate molar excess of the nitrating agent (e.g., nitric acid in sulfuric acid).- Carefully control and optimize the reaction temperature. While nitrations are exothermic, the reaction may require a specific temperature range for optimal conversion.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC) to determine the optimal reaction time. |
| Side Reactions: Over-nitration (dinitration), oxidation of the starting material or product, or formation of other regioisomers. | - Control the reaction temperature rigorously. Lower temperatures generally favor mononitration and reduce oxidative side reactions.- Optimize the rate of addition of the nitrating agent to maintain a controlled reaction temperature and minimize localized high concentrations.- The choice of nitrating agent and solvent can influence regioselectivity. Consider alternative nitrating systems if isomeric purity is a major issue. | |
| Product Decomposition: The product may be unstable under the reaction or work-up conditions. | - Ensure the work-up procedure is performed promptly after the reaction is complete.- Use a quenching step with cold water or ice to rapidly dilute the acid and dissipate heat.- Maintain a low temperature during the work-up and extraction process. | |
| Formation of Impurities/Regioisomers | Formation of 6-Methoxy-5-nitro-1-indanone: The methoxy group is an ortho-, para-director. While the 7-position is sterically hindered, some nitration may occur at the 5-position. | - The choice of solvent can influence regioselectivity. For similar Friedel-Crafts acylations leading to indanones, solvents like nitromethane have shown high regioselectivity.[1] Experimenting with different solvent systems could be beneficial.- Lowering the reaction temperature can sometimes improve regioselectivity. |
| Dinitrated Products: Use of harsh reaction conditions (high temperature, high concentration of nitrating agent) can lead to the introduction of a second nitro group. | - Use a stoichiometric amount or a slight excess of the nitrating agent.- Maintain a low reaction temperature.- Reduce the reaction time once the desired mononitrated product is formed. | |
| Oxidation Byproducts: Nitric acid is a strong oxidizing agent and can lead to the formation of undesired oxidized species. | - Keep the reaction temperature low.- Consider using a milder nitrating agent if oxidation is a significant problem. | |
| Poor Product Isolation/Purification | Product is an oil or difficult to crystallize: The presence of impurities can inhibit crystallization. | - Analyze the crude product for impurities and identify the major contaminants.- Employ appropriate purification techniques such as column chromatography or recrystallization from a suitable solvent system. |
| Emulsion formation during work-up: The presence of acidic residues and fine solids can lead to stable emulsions during extraction. | - Ensure complete neutralization of the acid before extraction.- Addition of brine during extraction can help to break emulsions.- Filtration of the quenched reaction mixture before extraction may be necessary. | |
| Safety Concerns (Exothermic Reaction) | Runaway Reaction: Nitration reactions are highly exothermic and can lead to a rapid increase in temperature and pressure if not properly controlled. | - Critical: Ensure the reactor is equipped with an efficient cooling system, a reliable temperature probe, and an emergency quenching plan.- Add the nitrating agent slowly and portion-wise to the solution of 6-methoxy-1-indanone, carefully monitoring the internal temperature.- Never add the substrate to the nitrating mixture, as this can lead to a rapid, uncontrolled reaction.- Consider using a semi-batch or continuous flow process for better heat management on a large scale. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the scale-up nitration of 6-Methoxy-1-indanone?
A1: Temperature control is the most critical parameter. Nitration is a highly exothermic reaction, and poor temperature control can lead to reduced yield, increased impurity formation (including over-nitration and oxidation), and, most importantly, a risk of a runaway reaction. It is essential to have a robust cooling system and to add the nitrating agent at a controlled rate to maintain the desired temperature range.
Q2: How can I improve the regioselectivity of the nitration to favor the 7-position?
A2: The directing effect of the methoxy group (ortho, para-directing) and the carbonyl group (meta-directing) on the indanone ring system will influence the position of nitration. The 7-position is ortho to the electron-donating methoxy group and meta to the electron-withdrawing carbonyl group, making it an electronically favored position for electrophilic substitution. However, steric hindrance from the adjacent methoxy group can be a factor. To improve regioselectivity, you can:
-
Optimize the reaction temperature: Lower temperatures often lead to higher selectivity.
-
Screen different nitrating agents and solvent systems: The nature of the nitrating species and the polarity of the solvent can influence the isomer distribution. For instance, in related indanone syntheses, the choice of solvent has been shown to significantly affect the ratio of regioisomers.[1]
Q3: What are the primary safety precautions for handling the nitration of 6-Methoxy-1-indanone on a large scale?
A3: The primary safety concerns are the exothermic nature of the reaction and the corrosive and oxidizing properties of the reagents. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[2]
-
Ventilation: Perform the reaction in a well-ventilated area, preferably in a fume hood, to avoid inhalation of corrosive vapors.
-
Controlled Addition: Add the nitrating agent slowly and in a controlled manner to manage the heat generated.
-
Emergency Preparedness: Have an emergency plan in place, including a quenching agent (e.g., a large volume of cold water or ice) readily available to stop the reaction in case of a thermal runaway.
-
Material Compatibility: Ensure all equipment is compatible with strong acids.
Q4: What are the expected side products in this reaction?
A4: Besides the desired this compound, potential side products include:
-
Regioisomers: 6-Methoxy-5-nitro-1-indanone.
-
Dinitrated products: Introduction of a second nitro group on the aromatic ring.
-
Oxidation products: The starting material or product can be oxidized by nitric acid, especially at elevated temperatures.
-
Unreacted starting material: Incomplete reaction will leave residual 6-Methoxy-1-indanone.
Experimental Protocols
The following is a representative protocol for the nitration of 6-Methoxy-1-indanone. This protocol is based on general procedures for the nitration of activated aromatic compounds and should be optimized for specific laboratory and scale-up conditions.
Protocol 1: Lab-Scale Synthesis of this compound
Materials:
-
6-Methoxy-1-indanone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM) or other suitable solvent
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 6-Methoxy-1-indanone (1 equivalent) in a suitable solvent like dichloromethane.
-
Cool the flask in an ice-salt bath to -5 to 0 °C.
-
Slowly add concentrated sulfuric acid (e.g., 3-5 equivalents) to the solution while maintaining the temperature below 5 °C.
-
In the dropping funnel, prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 equivalent).
-
Add the nitrating mixture dropwise to the reaction flask over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Allow the ice to melt, and then transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 6-Methoxy-1-indanone | C₁₀H₁₀O₂ | 162.19 | 105-109 | Solid | 13623-25-1[3] |
| This compound | C₁₀H₉NO₄ | 207.18 | 157-161 | Solid | 196597-96-3 |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: 6-Methoxy-7-nitro-1-indanone Experiments
Welcome to the technical support center for experiments involving 6-Methoxy-7-nitro-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions related to the synthesis and handling of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the nitration of 6-Methoxy-1-indanone.
Problem 1: Low or No Yield of the Desired Product
-
Symptoms: After the reaction and work-up, you obtain a low yield of the crude product, or no product is formed at all.
-
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the temperature. However, be cautious as higher temperatures can lead to the formation of byproducts. |
| Decomposition of Nitrating Agent | Ensure that the nitric acid and sulfuric acid used are of high quality and have been stored properly. Prepare the nitrating mixture (a mixture of nitric and sulfuric acid) fresh before each use. |
| Suboptimal Reaction Temperature | The temperature of the nitration reaction is critical. The reaction should be carried out at a low temperature (typically 0-5 °C) to control the reaction rate and minimize side reactions. Ensure your cooling bath is stable throughout the addition of the nitrating agent and the subsequent stirring period. |
| Poor Quality Starting Material | Impurities in the 6-Methoxy-1-indanone starting material can interfere with the reaction. Confirm the purity of your starting material using techniques like NMR or melting point analysis. If necessary, purify the starting material by recrystallization or column chromatography before proceeding with the nitration. |
Problem 2: Formation of Multiple Products (Isomers)
-
Symptoms: TLC or NMR analysis of the crude product shows the presence of multiple spots or sets of peaks, indicating a mixture of isomers. In the nitration of 6-Methoxy-1-indanone, the formation of the 5-nitro isomer alongside the desired 7-nitro isomer is a common pitfall.
-
Possible Causes and Solutions:
| Cause | Solution |
| Lack of Regioselectivity | The methoxy group at the 6-position is an ortho, para-directing group, while the carbonyl group of the indanone is a meta-directing group. This leads to the possibility of nitration at both the 5 and 7 positions. To favor the formation of the 7-nitro isomer, it is crucial to maintain a low reaction temperature and control the rate of addition of the nitrating agent. |
| Over-Nitration | If the reaction temperature is too high or the reaction time is too long, dinitration or other side reactions can occur. Adhere strictly to the recommended reaction conditions. |
| Inefficient Purification | The 5-nitro and 7-nitro isomers can be difficult to separate due to their similar polarities. |
Purification Strategy for Isomer Separation:
-
Column Chromatography: This is the most effective method for separating the 5-nitro and 7-nitro isomers. A silica gel column with a carefully selected eluent system is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. Monitor the fractions by TLC to identify and isolate the desired 7-nitro isomer.
-
Recrystallization: While potentially less effective than chromatography for complete separation, recrystallization can be used to enrich the desired isomer. Experiment with different solvent systems to find one that selectively crystallizes the 7-nitro-6-methoxy-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in the nitration of 6-Methoxy-1-indanone?
A1: The nitration of 6-Methoxy-1-indanone is expected to yield a mixture of the 7-nitro and 5-nitro isomers. The methoxy group at the 6-position is an activating, ortho, para-director, which directs nitration to the 5 and 7 positions. The carbonyl group is a deactivating, meta-director, which also directs towards the 5 and 7 positions. The precise ratio of the isomers will depend on the specific reaction conditions, particularly the temperature and the nitrating agent used.
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: The identity and purity of the final product should be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and can be used to determine the isomeric purity.
-
Infrared (IR) Spectroscopy: This will show the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and nitro (NO₂) groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point close to the literature value (157-161 °C) is an indicator of high purity.[1]
Q3: Are there any specific safety precautions I should take when working with nitrating agents?
A3: Yes, working with nitrating agents like a mixture of nitric acid and sulfuric acid requires strict safety measures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of sulfuric acid to nitric acid is an exothermic process and should be done slowly and with cooling. Nitration reactions can be highly exothermic and should be carefully monitored to prevent runaway reactions.
Data Presentation
Table 1: Physical and Spectroscopic Data of Starting Material and Product
| Compound | 6-Methoxy-1-indanone (Starting Material) | This compound (Product) |
| CAS Number | 13623-25-1 | 196597-96-3 |
| Molecular Formula | C₁₀H₁₀O₂ | C₁₀H₉NO₄[2] |
| Molecular Weight | 162.19 g/mol | 207.18 g/mol [2] |
| Melting Point | 105-109 °C | 157-161 °C[1] |
| ¹H NMR (CDCl₃, ppm) | ~7.6 (d, 1H), ~7.0 (dd, 1H), ~6.9 (d, 1H), ~3.8 (s, 3H), ~3.0 (t, 2H), ~2.6 (t, 2H) | Predicted: Aromatic protons will show shifts due to the nitro group. The methoxy signal will be a singlet. The two methylene groups will appear as triplets. |
| ¹³C NMR (CDCl₃, ppm) | Characteristic peaks: Carbonyl carbon (~205 ppm), aromatic carbons, methoxy carbon (~55 ppm), and two methylene carbons. | Predicted: The carbon bearing the nitro group will be shifted downfield. Other aromatic carbon signals will also be affected. |
| IR (cm⁻¹) | Characteristic peaks: C=O stretch (~1700 cm⁻¹), C-O stretch (~1250 cm⁻¹). | Characteristic peaks: C=O stretch (~1710 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1530 and ~1350 cm⁻¹), C-O stretch (~1250 cm⁻¹). |
Note: Predicted spectroscopic data for the product is based on the expected functional groups and general principles of NMR and IR spectroscopy, as specific experimental data was not available in the search results.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is an inferred procedure based on the nitration of similar aromatic compounds. Optimization may be required to achieve the best results.
Materials:
-
6-Methoxy-1-indanone
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, cool concentrated sulfuric acid in an ice bath. Slowly add concentrated nitric acid dropwise to the cold sulfuric acid with constant stirring. Keep the nitrating mixture in the ice bath until ready to use.
-
Reaction Setup: Dissolve 6-Methoxy-1-indanone in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C using an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 6-Methoxy-1-indanone over a period of 30-60 minutes. It is crucial to maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them sequentially with deionized water, a saturated solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 7-nitro isomer from the 5-nitro isomer and other impurities.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: 6-Methoxy-7-nitro-1-indanone Degradation Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and interpreting experiments related to the degradation of 6-Methoxy-7-nitro-1-indanone.
Frequently Asked Questions (FAQs)
Q1: Why are degradation studies of this compound important?
Degradation studies are crucial for several reasons. As a nitroaromatic compound, this compound may be susceptible to degradation under various environmental and physiological conditions.[1][2] Understanding its degradation pathways is essential for:
-
Stability Assessment: Determining the intrinsic stability of the molecule, which is critical for establishing appropriate storage conditions and shelf-life for any potential pharmaceutical product.[3][4]
-
Safety and Toxicity: Identifying degradation products is vital as they could have different toxicological profiles than the parent compound. The reduction of nitroaromatic compounds can sometimes lead to the formation of carcinogenic aromatic amines.[2]
-
Analytical Method Development: To develop and validate stability-indicating analytical methods that can accurately separate and quantify the intact molecule from its degradants.[3][4]
-
Understanding Metabolism: In a drug development context, these studies can provide insights into potential metabolic pathways.
Q2: What are the likely degradation pathways for a nitroaromatic compound like this compound?
While specific pathways for this molecule are not extensively documented, based on the known reactivity of nitroaromatic compounds, several degradation routes can be hypothesized:
-
Reduction of the Nitro Group: The nitro group is often the most reactive site and is susceptible to reduction, which can proceed in stages to form nitroso, hydroxylamino, and ultimately amino derivatives.[2]
-
Hydrolysis: The indanone ring system, particularly the ketone and the ether linkage, could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: Oxidative degradation can lead to ring-opening or modification of the substituents.
-
Photodegradation: Exposure to light can induce degradation, a common characteristic for many aromatic compounds.[5]
Q3: What are the initial steps to begin a degradation study for this compound?
A forced degradation (or stress testing) study is the standard approach.[3][4] This involves subjecting a solution of the compound to harsh conditions to intentionally induce degradation and identify the resulting products.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. The stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time.[3] Ensure the compound is fully dissolved in the reaction medium. |
| Complete degradation of the parent compound with no identifiable peaks. | The degradation products are not detectable by the current analytical method (e.g., lack a chromophore for UV detection). The degradants are volatile or have precipitated out of solution. Degradation has proceeded to small, unretained fragments. | Use a more universal detection method like mass spectrometry (LC-MS) or charged aerosol detection (CAD). Check for precipitate. Modify the mobile phase to retain more polar compounds. |
| Inconsistent or irreproducible results. | The pH of the solution is not well-controlled. The temperature is fluctuating. The starting material has impurities that are interfering with the analysis. | Use standardized buffers to maintain a constant pH.[4] Ensure precise temperature control using a calibrated water bath or oven. Characterize the purity of the starting material (this compound) before initiating the study. |
| Poor peak shape or resolution in HPLC analysis. | The mobile phase is not optimized. The column is overloaded or degraded. The degradation products are co-eluting. | Perform method development to optimize the mobile phase composition, gradient, and flow rate. Use a lower sample concentration. Try a different column chemistry (e.g., C18, Phenyl-Hexyl). |
Experimental Protocols: Forced Degradation Study
A forced degradation study is essential to understand the stability of this compound.
Objective: To identify potential degradation products and degradation pathways by subjecting the compound to hydrolytic, oxidative, photolytic, and thermal stress.[3]
Materials:
-
This compound (Purity >95%)[6]
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade acetonitrile and water
-
pH meter
-
HPLC-UV/MS system
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
For each stress condition, dilute the stock solution with the stressor to the target concentration.
-
Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to monitor the disappearance of the parent peak and the appearance of new peaks.
Stress Conditions
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Mix the drug solution with 0.1 N to 1 N HCl. Incubate at 60-80°C.[3] | To investigate degradation in an acidic environment. |
| Alkaline Hydrolysis | Mix the drug solution with 0.1 N to 1 N NaOH. Incubate at 60-80°C.[3] | To investigate degradation in a basic environment. |
| Oxidation | Mix the drug solution with 3-30% H₂O₂. Keep at room temperature.[3] | To investigate oxidative degradation pathways. |
| Thermal Degradation | Expose a solid sample or a solution to high temperatures (e.g., 80-100°C). | To assess the impact of heat on stability. |
| Photodegradation | Expose a solution to UV light (e.g., 254 nm or 365 nm) or a combination of UV and visible light in a photostability chamber. | To assess light sensitivity. |
Hypothetical Degradation Pathways
The following diagrams illustrate potential degradation pathways for this compound based on the known chemistry of nitroaromatic compounds. These pathways would need to be confirmed experimentally.
Caption: Hypothetical reductive pathway of the nitro group.
Caption: Potential hydrolytic degradation pathways.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
References
Validation & Comparative
Validating 6-Methoxy-7-nitro-1-indanone: A Comparative Guide to its Spectral Data
For researchers, scientists, and drug development professionals, the accurate structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of the expected spectral data for 6-Methoxy-7-nitro-1-indanone against key analogues, offering a framework for its validation. By examining the spectral characteristics of 6-methoxy-1-indanone, 5,6-dimethoxy-1-indanone, and p-nitroanisole, we can predict and interpret the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for our target compound.
Predicted and Comparative Spectral Data
The following tables summarize the expected and observed spectral data for this compound and its comparative compounds. The data for the analogues have been compiled from various spectral databases and literature sources.
Table 1: ¹H NMR Spectral Data (Predicted and Comparative)
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) | Methoxy Protons (ppm) |
| This compound (Predicted) | H-4: ~7.8 (d), H-5: ~7.2 (d) | H-2: ~2.7 (t), H-3: ~3.1 (t) | ~4.0 (s) |
| 6-Methoxy-1-indanone | H-4: ~7.6 (d), H-5: ~6.9 (dd), H-7: ~6.8 (d) | H-2: ~2.6 (t), H-3: ~3.0 (t) | ~3.8 (s) |
| 5,6-Dimethoxy-1-indanone | H-4: ~7.1 (s), H-7: ~6.9 (s) | H-2: ~2.6 (t), H-3: ~3.0 (t) | ~3.9 (s), ~3.8 (s) |
| p-Nitroanisole | H-2, H-6: ~8.2 (d), H-3, H-5: ~7.0 (d) | - | ~3.9 (s) |
Table 2: ¹³C NMR Spectral Data (Predicted and Comparative)
| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) | Methoxy Carbon (ppm) |
| This compound (Predicted) | ~205 | ~155 (C-O), ~140 (C-NO₂), ~130-120 | ~36 (C-3), ~26 (C-2) | ~56 |
| 6-Methoxy-1-indanone | ~206 | ~160, ~150, ~130, ~125, ~115, ~110 | ~36, ~26 | ~55 |
| 5,6-Dimethoxy-1-indanone | ~206 | ~155, ~150, ~130, ~110, ~105 | ~36, ~26 | ~56 |
| p-Nitroanisole | - | ~164 (C-O), ~141 (C-NO₂), ~126, ~114 | - | ~56 |
Table 3: Key IR Absorption Frequencies (cm⁻¹) (Predicted and Comparative)
| Functional Group | This compound (Predicted) | 6-Methoxy-1-indanone | 5,6-Dimethoxy-1-indanone | p-Nitroanisole |
| C=O (Ketone) | ~1710 | ~1705 | ~1700 | - |
| NO₂ (Asymmetric Stretch) | ~1530 | - | - | ~1520 |
| NO₂ (Symmetric Stretch) | ~1350 | - | - | ~1345 |
| C-O (Aromatic Ether) | ~1260 | ~1250 | ~1260 | ~1260 |
| Ar-H | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H (Aliphatic) | ~2950-2850 | ~2950-2850 | ~2950-2850 | - |
Table 4: Mass Spectrometry Data (m/z) (Predicted and Comparative)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound (Predicted) | 207 | 190 (M-OH), 177 (M-NO), 161 (M-NO₂), 133 (M-NO₂-CO) |
| 6-Methoxy-1-indanone | 162 | 134 (M-CO), 119 (M-CO-CH₃), 91 |
| 5,6-Dimethoxy-1-indanone | 192 | 177 (M-CH₃), 164 (M-CO), 149 (M-CO-CH₃) |
| p-Nitroanisole | 153 | 123 (M-NO), 108 (M-NO₂), 95, 65 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate data acquisition.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule by analyzing the chemical shifts, coupling constants, and integration of proton and carbon nuclei.
Instrumentation: Bruker Avance III HD 400 MHz NMR Spectrometer or equivalent.
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans (ns): 16-64 (dependent on sample concentration)
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 4.0 s
-
Spectral Width (sw): 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans (ns): 1024 or more (dependent on sample concentration)
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.2 s
-
Spectral Width (sw): 240 ppm
-
Temperature: 298 K
Data Processing:
-
Apply Fourier transformation to the acquired FID.
-
Phase the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer with a diamond ATR accessory or equivalent.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the diamond crystal.
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the built-in press to ensure good contact with the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing:
-
The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its structural elucidation.
Instrumentation: Agilent 7890B GC coupled to a 5977A MSD or equivalent.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Ion Source: Electron Ionization (EI) at 70 eV
-
MS Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-550
Data Processing:
-
Identify the peak corresponding to the compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern.
-
Propose fragmentation pathways to explain the observed fragment ions.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the spectral data validation of this compound.
Caption: Workflow for the validation of this compound.
A Comparative Guide to the Synthesis of 6-Methoxy-7-nitro-1-indanone
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Methoxy-7-nitro-1-indanone is a substituted indanone derivative with potential applications in medicinal chemistry, making the selection of an optimal synthetic route a critical consideration. This guide provides a comparative analysis of two plausible synthetic pathways to this compound, offering insights into their respective advantages and challenges.
The primary routes to consider for the synthesis of this compound are:
-
Route 1: Direct Nitration of 6-Methoxy-1-indanone. This approach is the most direct, involving the electrophilic substitution of a nitro group onto the commercially available 6-methoxy-1-indanone.
-
Route 2: Friedel-Crafts Cyclization of a Nitrated Precursor. This multi-step pathway involves the synthesis of a suitable 3-arylpropionic acid, followed by an intramolecular Friedel-Crafts reaction to form the indanone ring.
This guide will objectively compare these two routes, presenting hypothetical yet plausible experimental data and detailed protocols to inform the synthetic chemist's choice.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative parameters for the two proposed synthetic routes to this compound.
| Parameter | Route 1: Direct Nitration | Route 2: Friedel-Crafts Cyclization |
| Starting Material | 6-Methoxy-1-indanone | 3-Methoxy-2-nitrophenylpropionic acid |
| Key Reagents | Nitric acid, Sulfuric acid | Thionyl chloride, Aluminum chloride |
| Number of Steps | 1 | 2 (from the nitrated propionic acid) |
| Reported/Expected Yield | Moderate to Good (Isomer separation may reduce yield) | Good to Excellent |
| Purity & Workup | Potential for isomeric impurities (5-nitro isomer) requiring careful chromatographic separation. | Generally clean reaction with straightforward workup. |
| Scalability | Potentially challenging due to exothermic nature of nitration and the need for precise temperature control. | Generally scalable. |
| Key Advantages | Atom-economical and direct. | High regioselectivity, leading to a single product isomer. |
| Key Disadvantages | Lack of complete regioselectivity, leading to product mixtures. | Longer synthetic sequence. Availability of the starting nitrated propionic acid. |
Experimental Protocols
Below are detailed, plausible experimental protocols for the two proposed synthetic routes.
Protocol 1: Direct Nitration of 6-Methoxy-1-indanone
This protocol describes the electrophilic nitration of 6-methoxy-1-indanone using a standard nitrating mixture.
Materials:
-
6-Methoxy-1-indanone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 6-methoxy-1-indanone (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to chilled concentrated sulfuric acid (2.0 eq) while maintaining the temperature at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 6-methoxy-1-indanone over 30 minutes, ensuring the reaction temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture over crushed ice and allow it to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the 7-nitro and 5-nitro isomers.
Protocol 2: Friedel-Crafts Cyclization of 3-(3-Methoxy-2-nitrophenyl)propionic acid
This protocol outlines a two-step process starting from the corresponding nitrated phenylpropionic acid.
Step A: Synthesis of 3-(3-Methoxy-2-nitrophenyl)propionyl chloride
Materials:
-
3-(3-Methoxy-2-nitrophenyl)propionic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Dimethylformamide (DMF) (catalytic)
Procedure:
-
In a round-bottom flask, suspend 3-(3-Methoxy-2-nitrophenyl)propionic acid (1.0 eq) in toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.
Step B: Intramolecular Friedel-Crafts Cyclization
Materials:
-
3-(3-Methoxy-2-nitrophenyl)propionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Ice
Procedure:
-
In a round-bottom flask, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Dissolve the crude 3-(3-Methoxy-2-nitrophenyl)propionyl chloride in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflows of the two proposed synthetic routes.
Caption: Workflow for the direct nitration of 6-methoxy-1-indanone.
Caption: Workflow for the Friedel-Crafts cyclization route.
Conclusion
The choice between direct nitration and a multi-step Friedel-Crafts cyclization for the synthesis of this compound depends on the specific requirements of the researcher. The direct nitration route is more concise but is likely to suffer from a lack of regioselectivity, necessitating careful purification to isolate the desired 7-nitro isomer from the 5-nitro byproduct. The directing effects of the electron-donating methoxy group (ortho, para-directing) and the electron-withdrawing indanone carbonyl group (meta-directing) will influence the isomer ratio.
In contrast, the Friedel-Crafts cyclization of a pre-functionalized precursor offers a more controlled and regioselective approach, leading to a single, well-defined product. While this route involves more synthetic steps, it may be preferable for applications where high purity is critical and for larger-scale syntheses where isomer separation is problematic. The availability and synthesis of the starting 3-(3-methoxy-2-nitrophenyl)propionic acid is a key consideration for this pathway. Ultimately, the optimal route will be determined by factors such as the desired scale, purity requirements, and the availability of starting materials and purification resources.
A Comparative Guide to 6-Methoxy-7-nitro-1-indanone and Other Nitro-indanones for Researchers
For researchers, scientists, and drug development professionals, the indanone scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The introduction of a nitro group to the indanone core can significantly influence its biological activity. This guide provides a comparative overview of 6-Methoxy-7-nitro-1-indanone and other nitro-indanone derivatives, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways to aid in research and development.
Comparative Biological Activity of Nitro-indanones
While direct comparative studies between this compound and other nitro-indanones are limited in publicly available literature, we can compile data from various sources to provide a representative comparison of their potential biological activities. Indanone derivatives have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, and neuroprotective effects.
Table 1: Summary of Biological Activity for Selected Nitro-indanone Derivatives
| Compound | Biological Activity | Assay | Cell Line/Model | IC50 / Activity | Reference |
| This compound | Not specified | Not specified | Not specified | Not specified | [1][2][] |
| Indanone-based thiazolyl hydrazone derivative (ITH-6) | Anticancer | Cytotoxicity Assay | HT-29 (Colon Cancer) | 0.44 µM | [4][5][6] |
| Cytotoxicity Assay | COLO 205 (Colon Cancer) | 0.98 µM | [4][5][6] | ||
| Cytotoxicity Assay | KM 12 (Colon Cancer) | 0.41 µM | [4][5][6] | ||
| Nitrated[7][7][7]Tricycles Compound (SK1) | Anticancer | MTS Assay | Ca9-22 (Oral Cancer) | 7.93 µM | [8] |
| MTS Assay | CAL 27 (Oral Cancer) | 12.46 µM | [8] | ||
| MTS Assay | HSC-3 (Oral Cancer) | 12.46 µM | [8] | ||
| Indanone derivative from Fernandoa adenophylla | Anti-inflammatory | HRBC Membrane Stabilization | Human Red Blood Cells | 72.82% inhibition at 100 µM | [9] |
| Anti-diabetic | Yeast Cell Glucose Uptake | Yeast Cells | 76.59% uptake at 100 µM | [9] | |
| Various 1-Indanone Derivatives | Anti-inflammatory | Carrageenan-induced paw edema | Rats | Stronger inhibition than indomethacin | [10] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of research findings. Below are protocols for key experiments relevant to the evaluation of nitro-indanone derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the proliferation of cancer cells.[11][12][13]
Materials:
-
Human cancer cell lines (e.g., HT-29, MCF-7, A549)
-
RPMI-1640 or DMEM cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay evaluates the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation and a group with LPS stimulation but no test compound.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant with Griess Reagent A and Griess Reagent B in a new 96-well plate and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of inhibition of NO production by the test compound.
Protocol 3: In Vitro Neuroprotection Assay (Oxidative Stress Model)
This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress
-
MTT solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates and allow them to differentiate into a neuronal phenotype if required.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ or 6-OHDA for 24 hours. Include a control group without the neurotoxin and a group with the neurotoxin but no test compound.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.
Potential Signaling Pathways
The biological effects of indanone derivatives are often mediated through the modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
Caption: Experimental workflow for the biological evaluation of nitro-indanone compounds.
The following diagrams illustrate key signaling pathways that are often implicated in the biological activities observed for indanone derivatives and may be relevant for this compound.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival.[14][15][16][17][18] Its dysregulation is implicated in various inflammatory diseases and cancers.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation.[7][19][20][21][22] Its aberrant activation is a hallmark of many cancers.
Caption: The PI3K/Akt signaling pathway and potential points of inhibition.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and stress responses.[23][24][25][26][27]
Caption: Overview of the MAPK signaling cascade and potential points of modulation.
References
- 1. pschemicals.com [pschemicals.com]
- 2. This compound 97 196597-96-3 [sigmaaldrich.com]
- 4. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 6. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Antioral Cancer Effects by the Nitrated [6,6,6]Tricycles Compound (SK1) In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. benchchem.com [benchchem.com]
- 14. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 17. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 20. PI3K Akt Survival Signaling → Area → Sustainability [esg.sustainability-directory.com]
- 21. researchgate.net [researchgate.net]
- 22. Akt Signaling, Cell Growth and Survival | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 23. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
- 25. cusabio.com [cusabio.com]
- 26. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 27. Video: MAPK Signaling Cascades [jove.com]
The Multifaceted Biological Activities of 6-Methoxy-1-Indanone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 6-methoxy-1-indanone derivatives, focusing on their potential as anticancer agents and inhibitors of key enzymes in neurodegenerative diseases. Due to a lack of extensive research on 6-methoxy-7-nitro-1-indanone derivatives specifically, this guide focuses on closely related 6-methoxy-1-indanone analogs to provide relevant insights into the therapeutic potential of this chemical scaffold.
The 1-indanone core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2][3][4][5] The incorporation of a methoxy group at the 6-position has been shown to be a key determinant of the pharmacological profile of these derivatives, influencing their anticancer and neuroprotective properties. This guide summarizes the available quantitative data, details the experimental protocols used for their evaluation, and visualizes the relevant biological pathways.
Comparative Analysis of Biological Activity
The biological activities of 6-methoxy-1-indanone derivatives have been explored in several key areas, including cytotoxicity against cancer cell lines and inhibition of enzymes such as cholinesterases and monoamine oxidases (MAO), which are implicated in the pathology of Alzheimer's and Parkinson's diseases, respectively.[6][7]
Anticancer Activity
Recent studies have highlighted the potent cytotoxic effects of 6-methoxy-1-indanone derivatives against various human cancer cell lines. The data presented below showcases the half-maximal inhibitory concentrations (IC50) of representative compounds, demonstrating their potential as anticancer therapeutics.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| 5b (6-[3-(dimethylamino)propylamino]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one) | H460 (Lung) | 3.39 | - | - |
| 3g (6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative) | MCF-7 (Breast) | 2.94 ± 0.56 | - | - |
| 3g | MDA-MB-231 (Breast) | 1.61 ± 0.004 | - | - |
| 3g | A549 (Lung) | 6.30 ± 0.30 | - | - |
| 3g | HeLa (Cervical) | 6.10 ± 0.31 | - | - |
| 3g | A375 (Melanoma) | 0.57 ± 0.01 | - | - |
| 3g | B16-F10 (Melanoma) | 1.69 ± 0.41 | - | - |
Table 1: Cytotoxicity of 6-methoxy-1-indanone derivatives against various cancer cell lines.[8][9]
Neuroprotective Activity: Cholinesterase and MAO Inhibition
6-Methoxy-1-indanone derivatives have also been investigated for their potential to treat neurodegenerative diseases by inhibiting key enzymes. The data below compares the inhibitory activity of these derivatives against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase A (MAO-A) and B (MAO-B).
| Compound Class | Target Enzyme | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| 2-Heteroarylidene-1-indanones | MAO-B | 0.0044 - 1.53 | - | - |
| 2-Heteroarylidene-1-indanones | MAO-A | as low as 0.061 | - | - |
| C6-substituted indanones | MAO-B | 0.001 - 0.030 | - | - |
| Indanone derivatives | AChE | 14.8 nM | Tacrine | - |
| Indanone derivatives | AChE | 18.6 nM | Donepezil | - |
Table 2: Enzyme inhibitory activity of 6-methoxy-1-indanone derivatives.[7][10][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the biological activity of 6-methoxy-1-indanone derivatives.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., H460, MCF-7, A549) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Cholinesterase Inhibition Assay
The inhibitory activity against AChE and BChE is determined using a modified Ellman's method.
-
Enzyme and Substrate Preparation: Solutions of human recombinant AChE or BChE, the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are prepared in phosphate buffer.
-
Reaction Mixture: In a 96-well plate, the reaction mixture containing the enzyme, DTNB, and the test compound at various concentrations is pre-incubated.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate (ATCI or BTCI).
-
Absorbance Measurement: The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity against MAO-A and MAO-B is assessed using a fluorometric assay.
-
Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B, a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and a fluorescent probe are prepared in an assay buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds in a 96-well plate.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate and the fluorescent probe.
-
Fluorescence Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths. The production of hydrogen peroxide in the MAO-catalyzed reaction leads to a change in fluorescence.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves of percent inhibition versus inhibitor concentration.
Visualizing the Mechanisms
To better understand the biological context of these findings, the following diagrams illustrate a simplified experimental workflow and a key signaling pathway affected by some indanone derivatives.
Caption: A simplified workflow for the synthesis and biological evaluation of 6-methoxy-1-indanone derivatives.
Caption: Proposed apoptotic pathway induced by an anticancer indanone derivative.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 6-substituted 9-methoxy-11H-indeno[1,2-c]quinoline-11-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 6-Methoxy-7-nitro-1-indanone: A Comparative Guide
This guide provides a comprehensive overview of the experimental data and protocols required to validate the chemical structure of 6-Methoxy-7-nitro-1-indanone. Designed for researchers, scientists, and professionals in drug development, this document outlines the key spectroscopic techniques and expected outcomes for confirming the molecular structure. A comparison with the parent compound, 6-Methoxy-1-indanone, is included to highlight the influence of the nitro group on the spectroscopic data.
Compound Identification and Physical Properties
This compound is a derivative of indanone, a class of compounds significant in medicinal chemistry and organic synthesis.[1] The introduction of methoxy and nitro groups to the indanone core critically defines its chemical and potential biological characteristics.[1] The basic properties of the target compound are summarized below.
| Property | Value | Source |
| CAS Number | 196597-96-3 | [2] |
| Molecular Formula | C10H9NO4 | [2][] |
| Molecular Weight | 207.18 g/mol | [] |
| Melting Point | 157-161 °C | |
| Appearance | Solid | |
| SMILES | COc1ccc2CCC(=O)c2c1--INVALID-LINK--=O |
Structural Validation: A Comparative Spectroscopic Analysis
The definitive confirmation of the this compound structure relies on a combination of spectroscopic methods. The following tables summarize the expected quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). For comparative purposes, data for the related compound 6-Methoxy-1-indanone is also presented to illustrate the spectroscopic impact of the electron-withdrawing nitro group.
Table 2.1: Comparative Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption for this compound (cm⁻¹) | Reference Data for 6-Methoxy-1-indanone (cm⁻¹) |
| C=O (Ketone) | 1710 - 1730 | ~1700 |
| Aromatic C=C | 1600 - 1585 and 1500 - 1400 | 1600 - 1475 |
| Aromatic C-H | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H | 3000 - 2850 | 3000 - 2850 |
| C-O (Methoxy) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | ~1250 and ~1050 |
| N-O (Nitro) | 1550 - 1500 (asymmetric), 1360 - 1300 (symmetric) | N/A |
Note: The presence of strong absorption bands for the N-O stretching vibrations is the most telling indicator of the nitro group's presence.
Table 2.2: Comparative ¹H NMR Spectroscopy Data (Expected)
| Proton | Expected Chemical Shift for this compound (δ, ppm) | Reference Data for 6-Methoxy-1-indanone (δ, ppm) | Multiplicity |
| -OCH₃ | ~3.9 - 4.1 | ~3.8 | s |
| -CH₂- (Position 2) | ~3.2 - 3.4 | ~3.0 | t |
| -CH₂- (Position 3) | ~2.7 - 2.9 | ~2.6 | t |
| Aromatic H (Position 5) | ~7.8 - 8.0 | ~7.3 | d |
| Aromatic H (Position 4) | ~7.5 - 7.7 | ~6.8 | d |
Note: The electron-withdrawing nitro group at position 7 is expected to deshield the adjacent aromatic protons, causing a downfield shift in their signals compared to the parent compound.
Table 2.3: Comparative ¹³C NMR Spectroscopy Data (Expected)
| Carbon | Expected Chemical Shift for this compound (δ, ppm) | Reference Data for 6-Methoxy-1-indanone (δ, ppm) |
| C=O (Position 1) | ~205 | ~206 |
| -OCH₃ | ~56 | ~55 |
| -CH₂- (Position 2) | ~37 | ~36 |
| -CH₂- (Position 3) | ~26 | ~25 |
| Aromatic C (Quaternary) | Varies | Varies |
| Aromatic C-H | 110 - 140 | 110 - 130 |
| Aromatic C-NO₂ | ~145 - 155 | N/A |
Note: The carbon atom directly bonded to the nitro group will be significantly deshielded, appearing at a lower field.
Table 2.4: Mass Spectrometry Data
| Ion | Expected m/z |
| [M]⁺ (Molecular Ion) | 207.05 |
| [M+H]⁺ | 208.06 |
| [M+Na]⁺ | 230.04 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is mixed with dry potassium bromide (KBr) (100-200 mg) and ground to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
-
Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule, as detailed in Table 2.1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
Analysis: The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and integration values of the proton signals are analyzed to determine the connectivity of atoms. The ¹³C NMR spectrum is analyzed to identify the number of unique carbon environments.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum is recorded in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions.
-
Analysis: The exact mass of the molecular ion is measured and compared to the calculated theoretical mass for the chemical formula C₁₀H₉NO₄ to confirm the elemental composition.
Visualization of the Validation Workflow
The logical process for validating the structure of this compound is illustrated in the following diagram.
Caption: Workflow for the structural validation of this compound.
References
A Comparative Guide to the Synthesis of 6-Methoxy-7-nitro-1-indanone: An Analysis of Precursors and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 6-Methoxy-7-nitro-1-indanone, a key intermediate in the development of various pharmacologically active molecules, is of significant interest to the scientific community. The selection of an appropriate synthetic route, beginning with the choice of precursor, can profoundly impact overall yield, purity, cost-effectiveness, and scalability. This guide provides a comparative analysis of the common precursors and synthetic pathways leading to this compound, supported by experimental data and detailed protocols.
At a Glance: Performance of Synthetic Pathways
The synthesis of this compound is predominantly a two-stage process: the formation of the 6-methoxy-1-indanone core, followed by regioselective nitration. The choice of precursor for the indanone ring construction is a critical determinant of the overall efficiency.
| Precursor | Synthetic Route | Key Reagents | Reported Yield (%) | Reference |
| 3-(3-Methoxyphenyl)propanoic acid | Intramolecular Friedel-Crafts Acylation | Polyphosphoric Acid (PPA) | 60-90% (for indanone formation) | [1] |
| 3-Methoxycinnamic acid | Reduction followed by Intramolecular Friedel-Crafts Acylation | H₂, Pd/C; Polyphosphoric Acid (PPA) | Quantitative (for reduction step) | [1] |
| Chalcone Derivatives | Nazarov Cyclization | Trifluoroacetic Acid (TFA) | ~88% (for indanone formation) | [1] |
| 6-Methoxy-1-indanone | Nitration | Nitric Acid, Sulfuric Acid | Not explicitly stated, but a common subsequent step | [2][3] |
Synthetic Pathways and Logical Flow
The primary synthetic strategies converge on the formation of 6-methoxy-1-indanone, which is then subjected to nitration. The following diagram illustrates the logical relationships between the key precursors and the final product.
Caption: Synthetic pathways to this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. The following protocols are representative of the key transformations in the synthesis of this compound.
Protocol 1: Synthesis of 6-Methoxy-1-indanone via Intramolecular Friedel-Crafts Acylation of 3-(3-Methoxyphenyl)propanoic acid
This method is a widely employed and generally high-yielding approach to the indanone core.
Materials:
-
3-(3-Methoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, heat polyphosphoric acid (PPA) to approximately 80-100°C.
-
Slowly add 3-(3-methoxyphenyl)propanoic acid to the hot PPA with vigorous stirring.
-
Continue stirring the mixture at this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice with continuous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dissolve the crude product in dichloromethane and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-methoxy-1-indanone.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether).
Protocol 2: Synthesis of this compound via Nitration of 6-Methoxy-1-indanone
This protocol describes the final nitration step to obtain the target molecule.[2][3]
Materials:
-
6-Methoxy-1-indanone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-methoxy-1-indanone in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10°C.
-
Add the nitrating mixture dropwise to the solution of 6-methoxy-1-indanone, ensuring the reaction temperature does not exceed 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration and wash with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield this compound.
Comparative Analysis and Discussion
The choice of precursor for the synthesis of 6-methoxy-1-indanone is a key consideration.
-
3-(3-Methoxyphenyl)propanoic acid is a direct precursor for the high-yielding intramolecular Friedel-Crafts acylation.[1] This method is often preferred for its simplicity and efficiency. The primary drawback can be the use of large quantities of viscous polyphosphoric acid, which can present challenges in handling and workup on a large scale.
-
3-Methoxycinnamic acid serves as a precursor to 3-(3-methoxyphenyl)propanoic acid through a straightforward reduction step, which typically proceeds in quantitative yield.[1] While this adds an extra step to the overall synthesis, 3-methoxycinnamic acid may be a more readily available or cost-effective starting material in some contexts.
-
Chalcone derivatives offer an alternative route via the Nazarov cyclization. This method can provide good yields of the indanone core and may be advantageous if the corresponding chalcone is easily accessible.[1] The use of strong acids like trifluoroacetic acid is common in this reaction.
The final nitration step is a standard electrophilic aromatic substitution. The regioselectivity is directed by the activating methoxy group and the deactivating carbonyl group of the indanone ring, leading to the desired 7-nitro isomer. Careful control of the reaction temperature is crucial to minimize the formation of byproducts.
Conclusion
The synthesis of this compound can be achieved through several viable routes, with the intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid being a prominent and efficient method for constructing the key 6-methoxy-1-indanone intermediate. The subsequent nitration is a well-established transformation. The selection of the optimal precursor will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in their synthetic endeavors.
References
A Spectroscopic Showdown: Differentiating Indanone Isomers for Researchers and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, the precise identification of isomeric structures is paramount. The indanone scaffold, a recurring motif in pharmacologically active compounds, presents a classic analytical challenge in the form of its 1- and 2-isomers. While sharing the same molecular formula and weight, the positional difference of the carbonyl group within the five-membered ring of 1-indanone and 2-indanone gives rise to distinct spectroscopic signatures. This guide provides a comprehensive comparison of these isomers using nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS), supported by experimental data and detailed methodologies.
At a Glance: Spectroscopic Data Summary
The key to differentiating 1-indanone and 2-indanone lies in the subtle yet significant variations in their spectroscopic data. The following tables summarize the critical quantitative information for easy comparison.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm) [1]
| Proton Assignment | 1-Indanone | 2-Indanone |
| Aromatic Protons | ~7.75 (d, 1H), ~7.58 (t, 1H), ~7.38 (t, 1H), ~7.25 (d, 1H) | Aromatic protons and two singlets for the two methylene groups. |
| Methylene Protons (α to C=O) | 3.10 (t, 2H) | 3.5 (s, 4H) |
| Methylene Protons (β to C=O) | 2.65 (t, 2H) | - |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm) [1]
| Carbon Assignment | 1-Indanone | 2-Indanone |
| Carbonyl Carbon (C=O) | 207.2 | ~216 |
| Aromatic Carbons | 153.1, 137.9, 134.8, 127.8, 126.8, 123.7 | Signals for the aromatic carbons. |
| Methylene Carbons (α to C=O) | 36.4 | ~50 |
| Methylene Carbons (β to C=O) | 25.9 | - |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹) [1]
| Vibrational Mode | 1-Indanone | 2-Indanone |
| Carbonyl Stretch (C=O) | ~1700 | ~1715 |
Table 4: Mass Spectrometry (MS) Data (m/z) [1]
| Ion | 1-Indanone | 2-Indanone |
| Molecular Ion (M⁺) | 132 | 132 |
| Major Fragments | 104, 78 | 104, 78 |
Table 5: UV-Visible (UV-Vis) Spectroscopic Data
| Parameter | 1-Indanone | 2-Indanone |
| λmax | ~240 nm, ~270 nm[2] | Weak absorption with a progression of about 1200 cm⁻¹ assigned to the S1 1(n,π*) state.[1] |
| Molar Absorptivity (ε) | Varies with solvent and specific wavelength | - |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the indanone isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse width and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Employ a proton-decoupled pulse sequence.
-
Use a 45-degree pulse width and a relaxation delay of 2-5 seconds.
-
Acquire several thousand scans for adequate signal-to-noise, as the natural abundance of ¹³C is low.
-
Process the data with an exponential window function (line broadening of 1-2 Hz) before Fourier transformation.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid indanone isomer directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the indanone isomer in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Set the electron energy to 70 eV for standard EI fragmentation.
-
Scan a mass range of m/z 40 to 200.
-
The resulting mass spectrum will show the molecular ion and characteristic fragment ions.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the indanone isomer in a UV-transparent solvent, such as ethanol or cyclohexane, in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled only with the solvent.
-
Record the sample spectrum over a wavelength range of 200 to 400 nm.
-
The resulting spectrum plots absorbance versus wavelength.
-
Visualizing the Workflow and Logic
To further clarify the process of spectroscopic comparison, the following diagrams illustrate the experimental workflow and the logical relationships in spectral interpretation.
In-Depth Spectroscopic Analysis
The structural dissimilarity between 1-indanone and 2-indanone, though subtle, is clearly reflected in their spectra.
-
¹H NMR: The most telling difference is in the signals for the methylene protons. In 1-indanone, the two methylene groups are non-equivalent, resulting in two distinct triplet signals.[1] Conversely, the symmetry of 2-indanone renders all four methylene protons chemically equivalent, leading to a single sharp singlet in its ¹H NMR spectrum. The aromatic region of 1-indanone is also more complex due to the deshielding effect of the adjacent carbonyl group on one of the aromatic protons.
-
¹³C NMR: The position of the carbonyl carbon signal is a key differentiator. The carbonyl carbon of 1-indanone appears at approximately 207.2 ppm, whereas in 2-indanone, it is shifted downfield to around 216 ppm.[1] This is a consequence of the different electronic environments surrounding the carbonyl group in the two isomers. Furthermore, 1-indanone exhibits two signals for its non-equivalent methylene carbons, while 2-indanone shows only one.[1]
-
IR Spectroscopy: The carbonyl stretching frequency provides another point of comparison. The C=O bond in 2-indanone vibrates at a slightly higher frequency (~1715 cm⁻¹) compared to 1-indanone (~1700 cm⁻¹).[1] This can be attributed to the carbonyl group in 2-indanone being part of a five-membered ring and flanked by two methylene groups, which influences the bond strength.
-
Mass Spectrometry: As expected for isomers, both 1-indanone and 2-indanone exhibit the same molecular ion peak at an m/z of 132.[1] Their fragmentation patterns are also very similar, with major fragments observed at m/z 104 and 78, corresponding to the loss of CO and subsequent loss of C₂H₂, respectively.[1] Therefore, while MS confirms the molecular weight, it is less useful for distinguishing between the two isomers without more advanced techniques.
-
UV-Vis Spectroscopy: The UV-Vis spectra of the two isomers show differences in their absorption maxima. 1-Indanone typically displays two absorption bands around 240 nm and 270 nm.[2] 2-Indanone, on the other hand, exhibits a very weak n→π* transition.[1]
References
A Comparative Guide to Assessing the Purity of Synthesized 6-Methoxy-7-nitro-1-indanone
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methods for determining the purity of synthesized 6-Methoxy-7-nitro-1-indanone, a key intermediate in various synthetic pathways. The performance of these methods will be compared with the analysis of a structurally similar alternative, 6-Methoxy-1-indanone, providing context and valuable data for researchers working with substituted indanones.
Introduction to this compound and its Significance
This compound is a substituted indanone derivative. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications in oncology, neurodegenerative diseases, and anti-inflammatory therapies[1][2][3][4][5]. The presence of the methoxy and nitro groups on the indanone ring of this compound makes it a valuable precursor for the synthesis of a variety of more complex molecules. Given its role as a building block, ensuring its purity is paramount to the success of subsequent synthetic steps and the biological evaluation of its derivatives.
Alternative Compound for Comparison: 6-Methoxy-1-indanone
For the purpose of this guide, we will compare the purity assessment of this compound with that of 6-Methoxy-1-indanone . This compound is a suitable alternative for comparison due to its structural similarity, lacking only the nitro group. It is also a commercially available research chemical, making it a relevant point of reference for purity standards[6][7][8][9]. The biological activities of various substituted indanones have been extensively reviewed, highlighting their potential as therapeutic agents[1][2][3][4][10].
Key Purity Assessment Techniques
A multi-pronged approach is often necessary for a thorough purity assessment. The most common and effective techniques for analyzing compounds like this compound and its analogues include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: Purity Comparison
The following table summarizes the typical purity data for synthesized this compound and the commercially available alternative, 6-Methoxy-1-indanone, as determined by various analytical methods.
| Compound | Analytical Method | Reported Purity (%) | Potential Impurities | References |
| This compound | HPLC | 97 | Regioisomers, unreacted starting materials, residual solvents | --INVALID-LINK-- |
| GC-MS | - | Thermally labile, may require derivatization | ||
| qNMR | >95 (typical for research compounds) | Non-protonated impurities, inorganic salts | ||
| 6-Methoxy-1-indanone | GC | >98.0 | Unreacted starting materials, side-products from synthesis | --INVALID-LINK-- |
| HPLC | ≥97 | Isomeric impurities, oxidation products | --INVALID-LINK-- | |
| Melting Point | 105-109 °C | Broad melting range indicates impurities | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization for specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the main compound and any potential impurities.
Instrumentation: A standard HPLC system with a UV detector.
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Gradient Program:
-
0-20 min: 50% B to 90% B
-
20-25 min: Hold at 90% B
-
25.1-30 min: Return to 50% B (equilibration)
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection: UV at 254 nm
Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and confirm the molecular weight of the main compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Injector Temperature: 280 °C
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 m/z
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like dichloromethane or ethyl acetate (approximately 100 µg/mL).
Data Analysis: Identify compounds based on their retention times and mass spectra, comparing them to a spectral library. Purity can be estimated by the relative peak areas.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of the compound using an internal standard.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic anhydride or dimethyl sulfone.
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6 or CDCl3).
Experimental Parameters:
-
Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Accurate determination of the 90° pulse width.
-
Sufficient number of scans for a good signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound (e.g., 10 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing or sonication.
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P_standard = Purity of the internal standard
-
Visualizations
The following diagrams illustrate key workflows in the purity assessment process.
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Caption: Decision tree for selecting an appropriate purity analysis method.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Methoxy-1-indanone | 13623-25-1 | TCI EUROPE N.V. [tcichemicals.com]
- 7. 6-甲氧基-1-茚酮 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 13623-25-1|6-Methoxy-1-indanone|BLD Pharm [bldpharm.com]
- 9. 6-Methoxy-1-Indanone | C10H10O2 | CID 334036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for 6-Methoxy-7-nitro-1-indanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 6-Methoxy-7-nitro-1-indanone, a key intermediate and research chemical, is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The selection of an appropriate analytical method is paramount for reliable results in various matrices, from raw materials to final drug products. This guide offers an objective comparison of two common analytical techniques, HPLC-UV and GC-MS, providing supporting data from analogous compounds and detailed experimental methodologies.
Data Presentation: Comparative Performance of Analytical Methods
The performance of an analytical method is evaluated through several key validation parameters. The following table summarizes typical quantitative data for HPLC-UV and GC-MS methods based on the analysis of nitroaromatic compounds and related small molecules.
| Validation Parameter | HPLC-UV (for Nitroaromatic Compounds) | GC-MS (for Aromatic Ketones) |
| Linearity (R²) | > 0.999[1] | > 0.999[2] |
| Limit of Detection (LOD) | 0.35 - 0.54 ng/mL[3] | ~3 µg/g[2] |
| Limit of Quantification (LOQ) | Typically 3-10 times the LOD | Typically 3-10 times the LOD |
| Accuracy (% Recovery) | 88 - 100%[4] | Typically 80-120% |
| Precision (% RSD) | < 2% | < 15% |
| Selectivity | Moderate to High | Very High |
| Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical technique.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
This method is widely used for the routine analysis of nitroaromatic compounds due to its robustness and simplicity.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., water) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase for nitroaromatic compounds is a mixture of methanol and water (e.g., 43:57 v/v).[3]
-
Flow Rate: 1.0 - 1.3 mL/min.[3]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: The maximum absorbance wavelength for this compound should be determined, but a common wavelength for nitroaromatic compounds is 254 nm.[3]
-
Injection Volume: 10 - 20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase or acetonitrile) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A capillary column suitable for polar compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 60°C, holding for 1 minute, then ramping at 10°C/min to 280°C and holding for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Detection: Electron ionization (EI) at 70 eV, with data acquired in full scan mode or selected ion monitoring (SIM) mode for enhanced sensitivity.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a known concentration.
-
An internal standard may be added for improved quantitative accuracy.
-
If necessary, derivatization can be performed to improve the volatility and thermal stability of the analyte.
Mandatory Visualization
To facilitate a clear understanding of the processes involved, the following diagrams illustrate a general workflow for analytical method cross-validation and a logical approach to selecting an appropriate analytical method.
Caption: General workflow for the cross-validation of two analytical methods.
Caption: Logical workflow for selecting an appropriate analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
A Comparative Guide to 6-Methoxy-7-nitro-1-indanone and Its Analogs for Researchers
This guide provides a comprehensive comparison of the physicochemical and biological properties of 6-Methoxy-7-nitro-1-indanone, a valuable research chemical, with its structurally related analogs, 6-Methoxy-1-indanone and 5-Nitro-1-indanone. This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate molecule for their specific research needs.
Physicochemical Properties
The introduction of methoxy and nitro functional groups significantly influences the physicochemical properties of the 1-indanone scaffold. A summary of the key properties for this compound and its selected analogs is presented in Table 1.
| Property | This compound | 6-Methoxy-1-indanone | 5-Nitro-1-indanone |
| Molecular Formula | C₁₀H₉NO₄[1] | C₁₀H₁₀O₂[2] | C₉H₇NO₃ |
| Molecular Weight | 207.18 g/mol [1] | 162.19 g/mol | 177.16 g/mol |
| Melting Point | 157-161 °C[1] | 105-109 °C | 71-73 °C |
| Appearance | Solid[1] | Solid | Yellow crystal or powder |
| CAS Number | 196597-96-3[1] | 13623-25-1 | 24623-24-3 |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural elucidation and characterization of these compounds.
6-Methoxy-1-indanone
-
¹H NMR (CDCl₃): Spectral data is available, providing insights into the proton environment of the molecule.[2][3]
-
¹³C NMR (CDCl₃): The carbon spectrum for this compound has been reported.[2][4]
-
IR Spectrum: Infrared spectroscopic data is available, indicating the presence of key functional groups.[2][5]
-
Mass Spectrum (GC-MS): The mass spectrum, obtained through gas chromatography-mass spectrometry, is also available for this compound.[6]
Synthesis of Indanone Derivatives
The synthesis of 1-indanone derivatives can be achieved through various methods, with intramolecular Friedel-Crafts acylation being a prominent strategy.[7] This reaction typically involves the cyclization of a substituted phenylpropionic acid or its corresponding acid chloride.
A general workflow for the synthesis of substituted 1-indanones is depicted below:
Caption: General synthesis workflow for 1-indanone derivatives.
Experimental Protocols
Synthesis of 5,6-Dimethoxy-1-indanone (A representative protocol):
A detailed, checked procedure for the synthesis of 5,6-Dimethoxy-2-methyl-1-indanone is available in Organic Syntheses, which can be adapted for other derivatives.[7] The synthesis of 5-Hydroxy-6-methoxy-1-indanone involves the cyclization of the corresponding propionic acid derivative in trifluoromethanesulfonic acid.[8] The reaction mixture is stirred at 0°C and then at room temperature, followed by quenching with ice water to precipitate the product.[8]
Biological Activity
The 1-indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[9][10]
Anti-inflammatory Activity
Certain 2-benzylidene-1-indanone derivatives have been investigated for their anti-inflammatory properties. The experimental protocol for evaluating their in vitro anti-inflammatory activity typically involves:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured.
-
Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: The cells are treated with the test compounds.
-
Measurement of Inflammatory Markers: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell supernatant are measured using ELISA kits.[11]
This process can be visualized as follows:
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Antimicrobial Activity
Indanone derivatives have also been screened for their antimicrobial and antifungal activities.[12][13] A common method to assess antimicrobial activity is the agar well diffusion method.
Cytotoxicity
The cytotoxic effects of novel heterocyclic compounds derived from 1-indanone have been evaluated against human tumor cell lines.[14] While specific cytotoxicity data for this compound is not available, related nitroaromatic compounds have been shown to exhibit varying levels of cytotoxicity.[15]
Signaling Pathways
The anti-inflammatory effects of some compounds are mediated through the modulation of specific signaling pathways. For instance, the inhibition of the NF-κB and MAPK signaling pathways can lead to a reduction in the production of pro-inflammatory mediators.
Caption: Simplified signaling pathway for inflammation modulation.
This guide highlights the available information on this compound and its analogs. While there is a foundation of data for the parent structures, further experimental investigation into the synthesis, spectroscopic properties, and biological activities of this compound is warranted to fully understand its potential applications in research and drug discovery.
References
- 1. This compound 97 196597-96-3 [sigmaaldrich.com]
- 2. 6-Methoxy-1-Indanone | C10H10O2 | CID 334036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Methoxy-1H-indanone(13623-25-1) 1H NMR [m.chemicalbook.com]
- 4. 6-Methoxy-1H-indanone(13623-25-1) 13C NMR [m.chemicalbook.com]
- 5. 6-Methoxy-1H-indanone(13623-25-1) IR Spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 5-Hydroxy-6-methoxy-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 11. scienceopen.com [scienceopen.com]
- 12. jocpr.com [jocpr.com]
- 13. Synthesis and Activity of Aurone and Indanone Derivatives | Bentham Science [eurekaselect.com]
- 14. Cytotoxicity and utility of 1-indanone in the synthesis of some new heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 6-Methoxy-7-nitro-1-indanone
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for laboratory safety and operational integrity. This document provides a comprehensive, step-by-step guide for the proper disposal of 6-methoxy-7-nitro-1-indanone. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential hazards. The presence of a nitro group in an organic molecule can confer explosive properties, and it is prudent to treat such compounds with caution.
Key Hazard Information Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement | Storage Class |
| Skin Sensitization (May cause an allergic skin reaction) | GHS07 (Exclamation Mark) | Warning | H317 | P280 (Wear protective gloves/protective clothing/eye protection/face protection) | 11 (Combustible Solids) |
Data sourced from the Sigma-Aldrich product information for this compound.
Given these hazards, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, must be worn at all times when handling this compound. All operations involving the solid material or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.[1][2][3]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste : As soon as this compound is no longer needed, it must be treated as hazardous waste.[3][4]
-
Segregate Incompatible Materials : This compound must be stored separately from incompatible materials. As a nitro compound, it should be segregated from:
Step 2: Waste Collection and Container Management
-
Use Appropriate Containers : Collect waste this compound in a designated, properly sealed, and chemically resistant container.[2][6] It is often best to use the original container if it is in good condition.[7]
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2][4] Include the date when the waste was first added to the container.
-
Keep Containers Closed : Waste containers must be kept securely closed except when adding waste.[1][2][6]
Step 3: Storage of Hazardous Waste
-
Designated Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA within the laboratory.[1][6] This area should be under the control of laboratory personnel and away from general traffic.
-
Secondary Containment : The waste container should be placed in secondary containment (such as a chemically resistant tray or bucket) to prevent spills from reaching the environment.[2][3]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Do not attempt to neutralize or treat the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.[2][3] They are trained to handle and dispose of chemical waste in compliance with all regulations.
-
Provide Information : Be prepared to provide the EHS office with the name of the chemical and any available hazard information.
Step 5: Disposal of Empty Containers
-
Triple Rinsing : Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[1][3][7]
-
Collect Rinsate : The first rinse, and subsequent rinses if desired, must be collected and disposed of as hazardous waste.[2][7]
-
Deface Label : After triple rinsing and allowing the container to air-dry in a fume hood, completely remove or deface the original label.[2][3][7]
-
Final Disposal : Once clean and with the label defaced, the container may be disposed of in the regular laboratory glass or solid waste stream, as per your institution's guidelines.[2][7]
Experimental Workflow and Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. nipissingu.ca [nipissingu.ca]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 6-Methoxy-7-nitro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 6-Methoxy-7-nitro-1-indanone. The following procedures are based on available safety data and general best practices for handling solid, potentially hazardous chemicals, including those classified as skin sensitizers and nitro compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin sensitizer, meaning it can cause an allergic skin reaction upon contact.[1] It is also a combustible solid. While a comprehensive Safety Data Sheet (SDS) is not publicly available, the known hazards necessitate stringent adherence to safety protocols.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and potential sensitization.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and potential splashes. |
| Face Protection | Face shield. | To be worn in addition to safety glasses/goggles, especially when handling larger quantities or when there is a risk of splashing.[1] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | To prevent inhalation of the solid powder.[1] |
| Body Protection | A flame-resistant lab coat should be worn.[1] | To protect skin and clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.
2.1. Preparation
-
Designate a Work Area: Cordon off a specific area within the chemical fume hood for handling the compound.
-
Gather Materials: Ensure all necessary equipment (spatulas, weighing paper, glassware, etc.) and PPE are readily available.
-
Emergency Preparedness: Confirm that a safety shower and eyewash station are accessible and unobstructed. Have a spill kit with a non-combustible absorbent material (e.g., sand or vermiculite) ready.
2.2. Weighing and Transfer
-
Don PPE: Put on all required personal protective equipment as detailed in Table 1.
-
Tare Container: Place a tared weigh boat or appropriate container on the analytical balance inside the fume hood.
-
Dispense Solid: Carefully dispense the solid this compound onto the weigh boat. Avoid creating dust. Use a spatula to gently transfer the powder.
-
Close Primary Container: Securely close the main container of the chemical immediately after dispensing.
-
Transfer to Reaction Vessel: Carefully transfer the weighed solid into the reaction vessel.
2.3. Post-Handling
-
Decontaminate: Wipe down the spatula, balance, and any surfaces that may have come into contact with the chemical using a suitable solvent (e.g., ethanol or acetone) and then a cleaning agent. Dispose of the cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield, goggles, lab coat. Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
3.1. Waste Collection
-
Solid Waste: Collect any contaminated solid waste (e.g., weigh boats, gloves, paper towels) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a compatible, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
3.2. Waste Disposal
-
Labeling: Ensure the hazardous waste container is accurately labeled with the chemical name ("this compound") and any solvents present.
-
Storage: Store the sealed waste container in a designated satellite accumulation area.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for guidance.
Workflow and Logical Relationships
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
